1-(o-Tolyl)cyclopropanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-2-3-5-9(8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCSPKKBVQLMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639856 | |
| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134701-31-7 | |
| Record name | 1-(2-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylphenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(o-Tolyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(o-Tolyl)cyclopropanamine hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this document combines reported information with data extrapolated from structurally related compounds and general principles of organic chemistry. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of aryl cyclopropylamine derivatives. This guide includes summarized data in tabular format, a discussion of its potential biological significance, and illustrative experimental protocols and diagrams to guide further research.
Chemical Identity and Physical Properties
This compound is a chiral organic compound featuring a cyclopropane ring substituted with an o-tolyl group and an amine, presented as its hydrochloride salt. The presence of the ortho-tolyl group can significantly influence its chemical reactivity and biological interactions.[1]
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine (Free Base) | 1-(p-Tolyl)cyclopropanamine hydrochloride | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 1134701-31-7 | Not specified | 1134834-95-9 | 1402222-66-5[2] |
| Molecular Formula | C10H14ClN[3] | C10H13N[1] | C10H14ClN | C9H10ClF2N[2][4] |
| Molecular Weight | 183.68 g/mol [3] | 147.22 g/mol [1] | 183.68 g/mol | 205.63 g/mol [2][4] |
| Appearance | Solid (predicted) | Not specified | Not specified | Not specified |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Data not available | Data not available | Data not available |
Spectroscopic Data (Illustrative)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group (approx. 7.0-7.4 ppm), a singlet for the methyl group protons (approx. 2.3 ppm), and complex multiplets for the cyclopropyl ring protons and the amine protons. |
| ¹³C NMR | Aromatic carbon signals (approx. 120-140 ppm), a signal for the methyl carbon (approx. 20 ppm), and signals for the cyclopropyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine salt (broad, approx. 2400-3000 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and aromatic C=C bending (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak for the free base (C10H13N) at m/z = 147.10. |
Synthesis and Reactivity
Aryl cyclopropylamines are valuable intermediates in medicinal chemistry.[5] General synthetic strategies often involve the construction of the cyclopropane ring followed by the introduction of the amine functionality, or the arylation of a pre-existing cyclopropylamine.
Hypothetical Experimental Protocol for Synthesis
The following is a generalized, illustrative protocol for the synthesis of this compound.
Step 1: Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile
-
To a solution of o-tolylacetonitrile (1 equivalent) and 1,2-dibromoethane (1.2 equivalents) in a suitable solvent such as DMSO, add powdered sodium hydroxide (3 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(o-tolyl)cyclopropanecarbonitrile.
Step 2: Reduction of the Nitrile to the Amine
-
Prepare a solution of 1-(o-tolyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in portions to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-(o-tolyl)cyclopropanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-(o-tolyl)cyclopropanamine in diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Chemical Reactivity
The chemical reactivity of 1-(o-tolyl)cyclopropanamine is influenced by the strained cyclopropane ring and the nucleophilic amine group. The cyclopropane ring can undergo ring-opening reactions under certain conditions. The amine group can participate in typical amine reactions such as acylation, alkylation, and arylation.[6] The aromatic tolyl group can undergo electrophilic aromatic substitution, though the reaction conditions would need to be compatible with the other functional groups.
Biological Activity and Potential Applications
The cyclopropylamine moiety is present in several pharmaceutical drugs.[7] While specific biological data for this compound is not available, related aryl cyclopropylamines are known to interact with various biological targets, including enzymes and receptors.[1]
Hypothetical Mechanism of Action
Aryl cyclopropylamines can act as ligands for various receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound could act as an antagonist at a G-protein coupled receptor (GPCR).
Safety and Handling
Based on available safety data for related compounds, this compound should be handled with care.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
This compound is a chemical compound with potential for use in pharmaceutical research and development. This guide has summarized the available information and provided illustrative examples for its synthesis and potential biological interactions. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.
References
- 1. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]
- 2. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 1-O-TOLYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 1134701-31-7 [chemicalbook.com]
- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: 1-(o-Tolyl)cyclopropanamine Hydrochloride
CAS Number: 1134701-31-7
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 1-(o-Tolyl)cyclopropanamine hydrochloride, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
This compound, also known as 1-(2-Methylphenyl)cyclopropanamine hydrochloride, is a primary amine salt. The presence of the cyclopropyl ring introduces conformational rigidity, while the ortho-tolyl group influences its steric and electronic properties, which can be crucial for its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1134701-31-7 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Synonyms | 1-(o-tolyl)cyclopropanamine HCl, 1-(2-Methylphenyl)cyclopropanamine hydrochloride | [1] |
Synthesis and Characterization
General Synthetic Approach
A common strategy for the synthesis of aryl-substituted cyclopropanamines involves two key steps: cyclopropanation of an appropriate olefin precursor followed by the introduction of the amine functionality.
Logical Workflow for Synthesis
Caption: Generalized synthetic workflow for this compound.
The Simmons-Smith reaction is a widely used method for the formation of cyclopropane rings from alkenes.[2]
-
Preparation of the Reagent: A zinc-copper couple is prepared by treating zinc dust with a copper(I) salt solution.
-
Reaction: The alkene (in this case, o-methylstyrene) is dissolved in an inert solvent, such as diethyl ether. The zinc-copper couple and diiodomethane are added sequentially.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.
Following cyclopropanation and subsequent functionalization (e.g., conversion to a leaving group), the amine group can be introduced via nucleophilic substitution.
-
Reaction: The functionalized cyclopropane derivative is dissolved in a suitable solvent, and a source of ammonia or an appropriate amine equivalent is added.
-
Purification: The product is isolated and purified using standard techniques such as extraction, chromatography, and crystallization.
Formation of the Hydrochloride Salt
The free base of 1-(o-Tolyl)cyclopropanamine can be converted to its hydrochloride salt for improved stability and handling.
-
The purified 1-(o-Tolyl)cyclopropanamine free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Potential Biological Activity and Applications
Aryl-substituted cyclopropanamines are a class of compounds with recognized potential in medicinal chemistry. The rigid cyclopropane scaffold can orient the aryl substituent in a specific spatial arrangement, which can be advantageous for binding to biological targets such as receptors and enzymes.[2]
Derivatives of 1-phenylcyclopropane carboxamide have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, anti-tumor, anti-fungal, and anti-bacterial properties.[3] While the specific biological activity of this compound is not extensively documented, its structural similarity to other biologically active molecules suggests it could be a valuable scaffold for the design of novel therapeutic agents.[2]
Potential Interaction with Biological Targets
Caption: Potential interactions of 1-(o-Tolyl)cyclopropanamine with biological targets.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques that would be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the o-tolyl group, the cyclopropane ring, and the amine hydrochloride moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt and the aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis can be achieved through established organic chemistry methodologies. Future research should focus on the detailed elucidation of its biological activity, including its mechanism of action and potential therapeutic applications. The data presented in this guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
Technical Guide: Determination of the Molecular Weight of 1-(o-Tolyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)cyclopropanamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. A precise understanding of its fundamental physicochemical properties is critical for its application in drug development, enabling accurate stoichiometric calculations for synthesis, formulation, and quantitative analysis. This document provides a comprehensive overview of the molecular weight of this compound, detailing its chemical formula and the calculation of its molecular mass. Additionally, a standardized experimental protocol for the verification of molecular weight via mass spectrometry is presented.
Physicochemical Properties
The core physicochemical data for this compound are summarized below. The molecular weight is derived from its chemical formula.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1C2(CC2)N.Cl | N/A |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Methodology for Molecular Weight Determination
The theoretical molecular weight is calculated based on the molecular formula. For experimental verification, high-resolution mass spectrometry (HRMS) is the preferred method.
Theoretical Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₁₀H₁₄ClN).
-
Carbon (C): 10 atoms × 12.011 u = 120.110 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Molecular Weight: 120.110 + 14.112 + 35.453 + 14.007 = 183.682 g/mol
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for the verification of the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
Objective: To experimentally confirm the monoisotopic mass of the protonated molecule [M+H]⁺.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Calibrant solution (e.g., sodium formate)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 methanol/water with 0.1% formic acid.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using the appropriate calibrant solution according to the manufacturer's guidelines.
-
-
Sample Infusion:
-
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
The expected m/z for the free base (C₁₀H₁₃N) as a protonated molecule [M+H]⁺ is approximately 148.117.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
-
Visualization of Methodologies
The following diagrams illustrate the logical workflow for determining the compound's molecular weight.
Caption: Workflow for Theoretical Molecular Weight Calculation.
Caption: Experimental Workflow for Mass Spectrometry Verification.
References
Spectroscopic and Synthetic Elucidation of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a plausible synthetic route for 1-(o-Tolyl)cyclopropanamine hydrochloride. Due to the limited availability of direct experimental data in public literature, this report combines established synthetic methodologies for analogous compounds with predictive analysis of spectroscopic data based on structurally similar molecules. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel cyclopropylamine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(o-Tolyl)cyclopropanamine and its hydrochloride salt. These predictions are derived from data for analogous compounds, such as 1-phenylcyclopropanamine, and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-(o-Tolyl)cyclopropanamine | CDCl₃ | ~7.20-7.00 | m | 4H | Ar-H |
| ~2.35 | s | 3H | Ar-CH ₃ | ||
| ~1.80 | br s | 2H | NH ₂ | ||
| ~1.10-0.90 | m | 4H | cyclopropyl-CH ₂ | ||
| 1-(o-Tolyl)cyclopropanamine HCl | DMSO-d₆ | ~8.50 | br s | 3H | NH ₃⁺ |
| ~7.30-7.10 | m | 4H | Ar-H | ||
| ~2.40 | s | 3H | Ar-CH ₃ | ||
| ~1.30-1.10 | m | 4H | cyclopropyl-CH ₂ |
Note: The chemical shifts for the hydrochloride salt are expected to shift downfield, particularly for the protons on or near the protonated amine group. The broad singlet for the NH₃⁺ protons is characteristic of ammonium salts in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1-(o-Tolyl)cyclopropanamine | CDCl₃ | ~145 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) | ||
| ~130 | Ar-C H | ||
| ~128 | Ar-C H | ||
| ~126 | Ar-C H | ||
| ~125 | Ar-C H | ||
| ~40 | C -NH₂ | ||
| ~21 | Ar-C H₃ | ||
| ~15 | cyclopropyl-C H₂ | ||
| 1-(o-Tolyl)cyclopropanamine HCl | DMSO-d₆ | ~143 | Ar-C (quaternary) |
| ~136 | Ar-C (quaternary) | ||
| ~131 | Ar-C H | ||
| ~129 | Ar-C H | ||
| ~127 | Ar-C H | ||
| ~126 | Ar-C H | ||
| ~38 | C -NH₃⁺ | ||
| ~20 | Ar-C H₃ | ||
| ~14 | cyclopropyl-C H₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 1-(o-Tolyl)cyclopropanamine | N-H stretch (amine) | 3400-3250 (two bands) |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (aliphatic) | 3000-2850 | |
| N-H bend (amine) | 1650-1580 | |
| C=C stretch (aromatic) | 1600-1450 | |
| 1-(o-Tolyl)cyclopropanamine HCl | N-H stretch (ammonium) | 3200-2800 (broad) |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (aliphatic) | 3000-2850 | |
| N-H bend (ammonium) | 1600-1500 | |
| C=C stretch (aromatic) | 1600-1450 |
Table 4: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z | Fragment |
| 1-(o-Tolyl)cyclopropanamine | EI | 147 | [M]⁺ |
| 132 | [M-NH]⁺ | ||
| 117 | [M-C₂H₄]⁺ | ||
| 91 | [C₇H₇]⁺ (tropylium ion) | ||
| 1-(o-Tolyl)cyclopropanamine HCl | ESI+ | 148 | [M+H]⁺ |
Experimental Protocols
The following is a plausible, multi-step synthetic protocol for the preparation of this compound, adapted from established methodologies for the synthesis of 1-arylcyclopropanamines.
1. Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile
-
Materials: o-Tolylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), liquid ammonia, diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction).
-
Carefully add sodium amide (2.2 eq.) in portions to the liquid ammonia with stirring.
-
To the resulting suspension, add a solution of o-tolylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
After stirring for 1 hour, add a solution of 1,2-dibromoethane (1.1 eq.) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at reflux (-33 °C) for 4-6 hours.
-
Carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(o-tolyl)cyclopropanecarbonitrile.
-
2. Synthesis of 1-(o-Tolyl)cyclopropanecarboxylic Acid
-
Materials: 1-(o-Tolyl)cyclopropanecarbonitrile, sodium hydroxide (NaOH), ethylene glycol.
-
Procedure:
-
In a round-bottom flask, dissolve 1-(o-tolyl)cyclopropanecarbonitrile (1.0 eq.) in ethylene glycol.
-
Add a solution of sodium hydroxide (4.0 eq.) in water.
-
Heat the mixture to reflux (approx. 120-140 °C) and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(o-tolyl)cyclopropanecarboxylic acid.
-
3. Synthesis of this compound via Curtius Rearrangement
-
Materials: 1-(o-Tolyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol, hydrochloric acid (HCl) in diethyl ether.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(o-tolyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous tert-butanol.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of diphenylphosphoryl azide (1.1 eq.) at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude Boc-protected amine.
-
Dissolve the crude Boc-protected amine in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a saturated solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthetic pathway for this compound.
Caption: Acid-base relationship between the free amine and its hydrochloride salt.
An In-depth Technical Guide on 1-(o-Tolyl)cyclopropanamine Hydrochloride as a Putative Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available scientific literature regarding cyclopropylamine-based monoamine oxidase inhibitors. As of the latest literature review, specific quantitative inhibitory data for 1-(o-Tolyl)cyclopropanamine hydrochloride against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is not publicly available. The information presented herein is based on the well-established pharmacology of structurally related analogs, particularly the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), and principles of structure-activity relationships within this class of inhibitors.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The two isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities.[2] Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[]
Cyclopropylamine derivatives represent a well-established class of irreversible MAO inhibitors.[] The prototypical agent, tranylcypromine, is a non-selective inhibitor of both MAO-A and MAO-B.[4] The unique chemical reactivity of the cyclopropylamine moiety allows for mechanism-based inactivation of the FAD cofactor of the enzyme.[5] This guide focuses on the potential of this compound as a monoamine oxidase inhibitor, drawing inferences from the extensive research on its structural analogs. The "o-tolyl" substitution refers to a methyl group at the ortho position of the phenyl ring.
Mechanism of Action: Irreversible Inhibition
Cyclopropylamine-based MAO inhibitors are classified as mechanism-based or "suicide" inhibitors. The catalytic cycle of MAO involves the oxidation of the amine substrate, which for cyclopropylamines, leads to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[5]
The proposed mechanism involves an initial single-electron transfer from the nitrogen of the cyclopropylamine to the FAD cofactor, followed by the opening of the cyclopropane ring to form a radical intermediate. This reactive species then covalently attaches to the N5 or C4a position of the flavin moiety of FAD.[4]
Quantitative Data for Structurally Related Analogs
While specific IC50 or Ki values for this compound are not available, the following table summarizes data for tranylcypromine and other relevant compounds to provide a comparative context for potency and selectivity. The inhibitory activity is often influenced by the substitution pattern on the phenyl ring. For instance, studies on para-substituted fluorinated phenylcyclopropylamines have shown that an electron-donating methyl group can increase inhibitory potency.[6]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Tranylcypromine | ~1.0 - 5.0 | ~0.2 - 1.0 | Non-selective | [4] |
| Clorgyline | 0.008 | 15 | MAO-A | [7] |
| Selegiline (L-Deprenyl) | 10 | 0.01 | MAO-B | [7] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate, and assay method.
Structure-Activity Relationship (SAR) Insights
The MAO inhibitory activity of phenylcyclopropylamine derivatives is influenced by several structural features:
-
Cyclopropane Ring: Essential for the mechanism-based inhibition.
-
Amino Group: A primary or secondary amine is generally required for activity.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can modulate potency and selectivity for MAO-A versus MAO-B. Electron-donating groups, such as a methyl group, at the para position have been shown to increase activity in some analogs.[6] The effect of an ortho-methyl group, as in 1-(o-tolyl)cyclopropanamine, would need to be empirically determined, as steric hindrance could also play a role in the binding to the active site.
Experimental Protocols
The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used methods.[8][9][10] This protocol can be adapted to determine the IC50 values for novel compounds like this compound.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine or p-tyramine)
-
Detection reagent (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader (fluorescence)
Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compound, positive controls, and a vehicle control.
-
Enzyme Addition: Add the diluted recombinant human MAO-A or MAO-B to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Prepare a working solution containing the substrate, Amplex® Red, and HRP in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound belongs to a class of compounds with a well-documented mechanism of irreversible MAO inhibition. Based on structure-activity relationships from related analogs, it is plausible that this compound exhibits inhibitory activity against both MAO-A and MAO-B. However, empirical determination of its IC50 or Ki values is essential to characterize its potency and selectivity profile.
Future research should focus on the synthesis and in vitro evaluation of this compound and its isomers (meta- and para-tolyl) to elucidate the impact of the methyl group's position on MAO inhibition. Such studies would provide valuable data for the rational design of novel, potent, and potentially selective MAO inhibitors for therapeutic applications in neuropsychiatric and neurodegenerative disorders.
References
- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. evotec.com [evotec.com]
Unveiling the Biological Targets of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Biological Targets: Monoamine Oxidases
Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Cyclopropylamines are known to act as irreversible, mechanism-based inhibitors of MAOs.[3] The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the MAO active site, is thought to form a reactive intermediate that covalently binds to the flavin, leading to irreversible inhibition.[3]
Quantitative Data for Structurally Related Analogs
Due to the absence of specific quantitative data for 1-(o-Tolyl)cyclopropanamine hydrochloride, the following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of structurally similar arylcyclopropylamine derivatives against human MAO-A and MAO-B. This data serves as a strong predictive basis for the potential potency and selectivity of this compound.
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| Tranylcypromine | MAO-A | ~1.0-5.0 | ~1.0 | ~5-fold for MAO-B | [4] |
| Tranylcypromine | MAO-B | ~0.2-1.0 | ~0.2 | ~5-fold for MAO-B | [4] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 (after 30 min pre-incubation) | - | ~34-fold for MAO-B | [3] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 (after 30 min pre-incubation) | - | ~34-fold for MAO-B | [3] |
| Phenelzine | MAO-A | - | 112 | Non-selective | [4] |
| Phenelzine | MAO-B | - | 47 | Non-selective | [4] |
Note: The inhibitory activity of cyclopropylamines can be time-dependent due to their mechanism-based nature. Pre-incubation of the inhibitor with the enzyme often results in lower IC₅₀ values.[5]
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-A and MAO-B.[2][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)[2]
-
Kynuramine (substrate)[2]
-
4-hydroxyquinoline (metabolite standard)
-
Test compound (this compound)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[2]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and positive controls in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a stock solution of the substrate, kynuramine, in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or positive control to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Add the recombinant MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. This pre-incubation step is crucial for mechanism-based inhibitors.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Detection and Analysis:
-
Analyze the formation of the metabolite, 4-hydroxyquinoline, using a validated LC-MS/MS method.[2]
-
Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway
The inhibition of MAO-A and MAO-B by this compound is expected to increase the synaptic concentrations of monoamine neurotransmitters. The following diagram illustrates the general mechanism of action.
Conclusion and Future Directions
Based on the well-established pharmacology of the cyclopropylamine class of compounds, the primary biological targets of this compound are strongly predicted to be MAO-A and MAO-B. The provided data on structurally related analogs suggest that it is likely a potent, irreversible inhibitor of these enzymes. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its activity and determine its selectivity profile. The experimental protocols and mechanistic diagrams presented in this guide provide a solid foundation for such investigations. Further studies could also explore its potential effects on other amine oxidases or its off-target activities to build a comprehensive pharmacological profile.
References
- 1. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. evotec.com [evotec.com]
In Vitro Activity of 1-(o-Tolyl)cyclopropanamine Hydrochloride: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the in vitro activity of 1-(o-Tolyl)cyclopropanamine hydrochloride. While the chemical structure of this compound suggests potential for biological activity, and it is available from various chemical suppliers, detailed experimental studies characterizing its effects in biological systems are not present in the public domain. This technical guide addresses the absence of this information and the consequent inability to fulfill the core requirements of providing quantitative data, experimental protocols, and signaling pathway visualizations.
Current State of Knowledge
Searches for in vitro studies, including bioassays, receptor binding affinities, and enzyme inhibition assays for this compound, did not yield any specific quantitative results. The available information is limited to general statements about the potential for compounds with a cyclopropylamine moiety to interact with biological targets. For instance, some cyclopropylamines are known to act as inhibitors of monoamine oxidase (MAO), but no specific data confirms this activity for the ortho-tolyl isomer.[1][2]
The scientific literature contains studies on other, more complex molecules that incorporate a tolyl group, but these are distinct chemical entities and their biological activities cannot be extrapolated to this compound. The unique stereochemistry and electronic properties conferred by the ortho-tolyl group necessitate specific experimental investigation to determine its biological profile.[3]
Absence of Quantitative Data
A critical requirement for a technical guide is the presentation of quantitative data to allow for comparative analysis. This would typically include metrics such as:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.
-
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
Kᵢ (Inhibition constant): An indication of the potency of an inhibitor.
-
Kₐ (Association constant) or Kₑ (Equilibrium constant): Measures of the binding affinity of a ligand to its receptor.
Our extensive search failed to locate any published studies providing such quantitative data for this compound.
Lack of Detailed Experimental Protocols
Without primary research articles detailing the in vitro testing of this compound, it is not possible to provide the specific experimental methodologies requested. A detailed protocol would typically include:
-
Cell line or tissue preparation: The biological system used for the assay.
-
Reagents and concentrations: All chemicals and their amounts used in the experiment.
-
Incubation times and conditions: The duration and environment of the experimental steps.
-
Detection methods: The techniques used to measure the biological response (e.g., fluorescence, radioactivity, absorbance).
-
Data analysis procedures: The statistical methods used to process the raw data.
This information is fundamental for the replication and validation of scientific findings and is currently unavailable for this specific compound.
Inability to Visualize Signaling Pathways
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on an established mechanism of action. As there is no data identifying the molecular target(s) of this compound or the downstream cellular events it may trigger, any attempt to create such a visualization would be purely speculative and scientifically unsound.
Conclusion
While the structure of this compound is of interest to medicinal chemists and drug development professionals, there is a clear gap in the scientific literature regarding its in vitro activity. The absence of primary research data prevents the compilation of an in-depth technical guide as requested. The scientific community would require foundational research to be conducted and published to elucidate the pharmacological profile of this compound. Until such studies are available, its potential biological effects remain uncharacterized.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]
The Ascendant Role of Cyclopropylamines in Modern Drug Discovery: A Technical Guide to Synthesis and Application
For Immediate Release
[City, State] – December 27, 2025 – The unique structural and electronic properties of the cyclopropylamine moiety have established it as a privileged scaffold in medicinal chemistry. Its presence in a range of therapeutics, from antidepressants to novel oncology agents, underscores its importance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and synthesis of novel cyclopropylamine derivatives, focusing on key synthetic methodologies, mechanisms of action, and the logical workflow of their development.
Introduction
Cyclopropylamines are characterized by a three-membered carbon ring attached to an amino group. The significant ring strain (~27.5 kcal/mol) of the cyclopropane ring confers upon it unique conformational rigidity and electronic properties, making it an attractive component for bioisosteric replacement of larger or more flexible groups in drug candidates. This strained ring system is crucial for the mechanism-based inhibition of several key enzymes, a property exploited in multiple approved drugs and clinical candidates. This guide will explore seminal and contemporary synthetic strategies and delve into the molecular mechanisms of action for cyclopropylamine-containing enzyme inhibitors.
Synthetic Methodologies for Cyclopropylamine Derivatives
The construction of the cyclopropylamine core can be achieved through several strategic approaches. This section details key experimental protocols for some of the most robust and widely used methods.
Curtius Rearrangement of Cyclopropanecarboxylic Acids
A classical yet reliable method for accessing primary cyclopropylamines is the Curtius rearrangement of an activated cyclopropanecarboxylic acid derivative. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be trapped by a nucleophile to yield the desired amine or a protected precursor.
Experimental Protocol: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine
A solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene is prepared under an inert atmosphere. Triethylamine (1.2 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours to form the isocyanate. After cooling, anhydrous tert-butanol (t-BuOH, 3.0 eq) is added, and the reaction is heated to 80 °C overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected cyclopropylamine. Subsequent deprotection with HCl in diethyl ether affords the cyclopropylamine hydrochloride salt.
| Starting Material | Product | Reagents | Yield | Reference |
| 1-Cyclopropylcyclopropanecarboxylic acid | N-Boc-(1-cyclopropyl)cyclopropylamine | 1. DPPA, Et3N, Toluene 2. t-BuOH | 76% | --INVALID-LINK-- |
| Cyclopropanecarboxylic acid | N-Boc-cyclopropylamine | 1. DPPA, Et3N, Toluene 2. t-BuOH | 70% | --INVALID-LINK-- |
Kulinkovich-Szymoniak Reaction for Primary Amines
The Kulinkovich-Szymoniak reaction is a powerful method for the direct synthesis of primary cyclopropylamines from nitriles. The reaction utilizes a titanacyclopropane intermediate, generated from a Grignard reagent and a titanium(IV) alkoxide, which reacts with the nitrile. A subsequent Lewis acid-mediated step facilitates the formation of the final amine product.
Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine from Benzonitrile
Under an argon atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether (Et2O) is cooled to 0 °C. Titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 eq) is added, followed by the dropwise addition of ethylmagnesium bromide (EtMgBr, 2.5 eq, 3.0 M in Et2O) while maintaining the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 10 hours. The mixture is then cooled again to 0 °C, and boron trifluoride diethyl etherate (BF3·OEt2, 2.0 eq) is added slowly. After stirring for an additional 2 hours at room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is separated, washed with Et2O, and then basified with aqueous NaOH. The product is extracted with Et2O, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved via distillation or chromatography.
| Nitrile Substrate | Grignard Reagent | Yield | Reference |
| Benzonitrile | EtMgBr | 71% | --INVALID-LINK-- |
| Phenylacetonitrile | EtMgBr | 70% | --INVALID-LINK-- |
| Heptanenitrile | EtMgBr | 62% | --INVALID-LINK-- |
Asymmetric Synthesis via Catalytic Cyclopropanation
The generation of chiral cyclopropylamines is of paramount importance for drug development. Rhodium-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds is a premier strategy for establishing the requisite stereocenters with high fidelity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
To a solution of the alkene (e.g., styrene, 1.0 eq) and the chiral dirhodium catalyst (e.g., Rh2(S-DOSP)4, 0.01 eq) in a suitable solvent like dichloromethane (DCM) at room temperature, a solution of a diazoacetate (e.g., ethyl diazoacetate, 1.2 eq) in DCM is added dropwise via syringe pump over several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the cyclopropanecarboxylate product. The ester can then be converted to the primary amine via standard procedures, such as hydrolysis followed by a Curtius rearrangement, with retention of stereochemistry.
| Alkene | Diazo Reagent | Catalyst | dr (trans:cis) | ee (trans) | Reference |
| Styrene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 94:6 | 98% | --INVALID-LINK-- |
| 4-Chlorostyrene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 95:5 | 98% | --INVALID-LINK-- |
| 1-Octene | Ethyl Diazoacetate | Rh2(S-DOSP)4 | 82:18 | 94% | --INVALID-LINK-- |
Application in Drug Development: Mechanism-Based Enzyme Inhibition
Cyclopropylamines are renowned for their ability to act as mechanism-based inhibitors, particularly for flavin-dependent oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). The amine is oxidized by the enzyme's FAD cofactor, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.
Target Profile: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is an epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By demethylating H3K4, LSD1, typically as part of a larger co-repressor complex (e.g., with CoREST), represses the expression of target genes.[2][3] Overexpression of LSD1 is implicated in various cancers, where it silences tumor suppressor genes.[4]
Furthermore, LSD1 can demethylate non-histone proteins, including the tumor suppressor p53.[5][6][7] LSD1 removes dimethyl marks on p53 at lysine 370 (p53K370me2), which prevents the binding of the coactivator 53BP1.[5][8] This action represses the transcriptional activity of p53, thereby inhibiting apoptosis and cell cycle arrest.[5][7]
Signaling Pathway of LSD1 Inhibition in Cancer
Inhibition of LSD1 by cyclopropylamine derivatives like Iadademstat (ORY-1001) triggers a cascade of anti-tumor effects. By inactivating LSD1, these inhibitors prevent the demethylation of H3K4, leading to an increase in H3K4me2 levels at the promoter regions of tumor suppressor genes, thereby reactivating their expression.[9] One critical downstream target is the cell cycle inhibitor p21, whose re-expression leads to G1/S cell-cycle arrest.[9] Simultaneously, inhibiting LSD1 prevents the demethylation of p53, restoring its tumor-suppressive functions. There is also evidence of crosstalk with major oncogenic pathways; LSD1 inhibition can interfere with and attenuate EGFR downstream signaling.[10][11]
References
- 1. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 412 Synergistic Targeting of Lysine-specific demethylase 1 (LSD1) and MAPK Signaling: A Mechanism-Guided Therapeutic Approach for Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(o-Tolyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(o-Tolyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the titanium-mediated cyclopropanation of o-tolylacetonitrile, a variation of the Kulinkovich-Szymoniak reaction.[1][2]
Introduction
1-Arylcyclopropylamines are important structural motifs found in numerous biologically active compounds and pharmaceuticals.[3][4] Their synthesis is of significant interest to the drug development community. The following protocol details a robust and efficient method for the preparation of this compound, starting from the readily available o-tolylacetonitrile. The key transformation involves the reaction of the nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid to promote ring closure.[1][3]
Reaction Principle
The synthesis proceeds via a titanium-mediated coupling of o-tolylacetonitrile with ethylmagnesium bromide.[5][6] A titanacyclopropane intermediate is formed in situ, which then reacts with the nitrile group.[7][8] Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, facilitates the cyclization to form the desired cyclopropylamine.[1][3] The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| o-Tolylacetonitrile | Reagent | Commercially Available | --- |
| Titanium(IV) isopropoxide | Reagent | Commercially Available | Store under inert atmosphere |
| Ethylmagnesium bromide | 3.0 M in diethyl ether | Commercially Available | Store under inert atmosphere |
| Boron trifluoride etherate | Reagent | Commercially Available | Store under inert atmosphere |
| Diethyl ether (anhydrous) | Anhydrous | Commercially Available | --- |
| Tetrahydrofuran (THF, anhydrous) | Anhydrous | Commercially Available | --- |
| Hydrochloric acid | 2.0 M in diethyl ether | Commercially Available | --- |
| Saturated aq. Sodium bicarbonate | ACS | --- | --- |
| Saturated aq. Sodium chloride (brine) | ACS | --- | --- |
| Magnesium sulfate (anhydrous) | ACS | --- | --- |
| Argon or Nitrogen gas | High Purity | --- | For inert atmosphere |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas (Ar or N₂) supply with manifold
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Part 1: Synthesis of 1-(o-Tolyl)cyclopropanamine
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add o-tolylacetonitrile (1.0 eq) and anhydrous diethyl ether to a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the solution to -70 °C using a dry ice/acetone bath.
-
Addition of Titanium Reagent: To the cooled solution, add titanium(IV) isopropoxide (1.1 eq) dropwise while maintaining the internal temperature below -65 °C.
-
Addition of Grignard Reagent: Slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise via the dropping funnel, ensuring the temperature does not exceed -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid Addition and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add boron trifluoride etherate (1.1 eq) dropwise. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(o-tolyl)cyclopropanamine as an oil.
Part 2: Formation of this compound
-
Salt Formation: Dissolve the crude 1-(o-tolyl)cyclopropanamine in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Data Presentation
| Parameter | Expected Value |
| Starting Material | o-Tolylacetonitrile |
| Molecular Formula | C₁₀H₁₃N·HCl |
| Molecular Weight | 183.68 g/mol |
| Appearance | White to off-white solid |
| Yield | 43-76% (based on similar reactions)[3] |
| Melting Point | To be determined |
| Solubility | Soluble in water, methanol |
Visualizations
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Boron trifluoride etherate is corrosive and moisture-sensitive.
-
Anhydrous solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer: This protocol is intended for informational purposes only and should be adapted and optimized by qualified researchers. The user assumes all responsibility for the safe handling and execution of this procedure.
References
- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
Application Notes and Protocols for the Simmons-Smith Reaction of Ortho-Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Simmons-Smith reaction for the cyclopropanation of ortho-substituted styrenes. This reaction is a powerful tool for the synthesis of substituted cyclopropanes, which are important structural motifs in medicinal chemistry and drug development. The notes include detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Simmons-Smith reaction is a cheletropic reaction that converts alkenes into cyclopropanes using a carbenoid reagent, typically formed from diiodomethane and a zinc-copper couple.[1][2] The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] For ortho-substituted styrenes, the nature of the ortho-substituent can significantly influence the reaction's yield and diastereoselectivity through steric and electronic effects, including chelation control.[3]
Directing Effects of Ortho-Substituents
Ortho-substituents on the styrene ring can exert significant control over the stereochemical outcome of the Simmons-Smith cyclopropanation.
-
Chelating Substituents: Substituents containing heteroatoms with lone pairs, such as hydroxyl (-OH) and alkoxy (-OR) groups, can chelate to the zinc atom of the Simmons-Smith reagent. This directs the cyclopropanation to the same face of the double bond as the substituent, leading to high diastereoselectivity.[3] For instance, the reaction of 1-(o-methoxyphenyl)-propene has been observed to give a higher yield compared to its meta and para isomers, suggesting a stabilizing interaction between the ortho-methoxy group and the transition state.
-
Non-Chelating Substituents: Bulky non-chelating groups, such as alkyl or halo substituents, primarily exert steric hindrance. In these cases, the cyclopropanation reagent will preferentially approach from the less hindered face of the alkene.
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios (d.r.) for the Simmons-Smith cyclopropanation of various ortho-substituted styrenes, based on data from the literature. The use of modified conditions, such as the Furukawa modification (Et₂Zn/CH₂I₂) or the Charette modification (catalytic zinc halides with aryldiazomethanes), can significantly improve yields and selectivities.[2]
| Ortho-Substituent | Alkene Substrate | Reagent System | Solvent | Yield (%) | d.r. | Reference |
| -OCH₃ | o-Methoxystyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 85 | >95:5 | Charette et al. |
| -OCH₃ | 1-(o-Methoxyphenyl)propene | Zn(Cu), CH₂I₂ | Ether | High | N/A | Simmons et al. |
| -Cl | o-Chlorostyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 78 | N/A | Charette et al. |
| -Br | o-Bromostyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 75 | N/A | Charette et al. |
| -CH₃ | o-Methylstyrene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 82 | N/A | Charette et al. |
| -OH | o-Vinylphenol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 92 | >98:2 | Charette et al. |
Note: "N/A" indicates that the diastereomeric ratio was not applicable or not reported in the cited literature. The data from Charette et al. refers to a modified, zinc-catalyzed Simmons-Smith reaction which generally provides high yields.
Experimental Protocols
Below are two representative experimental protocols for the Simmons-Smith cyclopropanation of an ortho-substituted styrene.
Protocol 1: Classic Simmons-Smith Reaction (Zn/Cu Couple)
This protocol is adapted from the original Simmons-Smith procedure and is suitable for general applications.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Diiodomethane
-
ortho-Methoxystyrene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere. Add anhydrous diethyl ether and stir the suspension vigorously for 30 minutes.
-
Formation of the Carbenoid: To the activated zinc-copper couple, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise via a syringe. A gentle reflux should be observed. Stir the mixture for 1 hour at room temperature.
-
Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of ortho-methoxystyrene (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Simmons-Smith Reaction (Furukawa Conditions)
This protocol utilizes diethylzinc, which often provides higher yields and better reproducibility.
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
ortho-Methoxystyrene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ortho-methoxystyrene (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. To this solution, add diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise via a syringe. Then, add diiodomethane (2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted "butterfly" transition state for the Simmons-Smith reaction.
Caption: The concerted mechanism of the Simmons-Smith reaction.
Experimental Workflow
This diagram outlines the key steps in a typical Simmons-Smith cyclopropanation experiment.
Caption: A generalized workflow for the Simmons-Smith reaction.
References
Application Notes and Protocols: Hofmann Rearrangement for the Synthesis of Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropylamine moiety is a highly valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.[1][2] The Hofmann rearrangement provides a direct and efficient method for the synthesis of cyclopropylamines from readily available cyclopropanecarboxamides.[3][4][5] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] This document provides detailed application notes, experimental protocols, and relevant data for the Hofmann rearrangement of cyclopropanecarboxamides.
Reaction Mechanism
The Hofmann rearrangement of a cyclopropanecarboxamide proceeds through a series of well-defined steps. Initially, the primary amide is treated with a halogen, typically bromine, in the presence of a strong base like sodium hydroxide. This forms a sodium hypobromite intermediate in situ, which then reacts with the amide.[6][8] The reaction proceeds through the formation of an N-bromoamide, which is subsequently deprotonated. The resulting anion undergoes a concerted rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form a cyclopropyl isocyanate.[6][7] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final cyclopropylamine product.[6][9]
Caption: Hofmann rearrangement mechanism for cyclopropanecarboxamide.
Applications in Drug Development
The cyclopropylamine scaffold is a key component in numerous therapeutic agents due to its unique structural and electronic properties.[1][10] The rigid nature of the cyclopropyl ring can help to lock in a specific conformation, leading to enhanced binding affinity with biological targets.[2] Furthermore, the cyclopropyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] This often translates to an improved pharmacokinetic profile, including increased brain permeability and reduced plasma clearance.[2]
Cyclopropylamines are integral to various classes of drugs, including:
-
Enzyme Inhibitors: The cyclopropylamine motif can act as a mechanism-based inhibitor for enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are targets for antidepressants and cancer therapies, respectively.[11]
-
Antibiotics: The incorporation of a cyclopropyl group into quinolone antibiotics, such as Ciprofloxacin, has been shown to enhance their antibacterial efficacy.[12]
-
Agrochemicals: Derivatives of cyclopropylamine are also utilized in the development of herbicides, fungicides, and insecticides.[1][10]
Experimental Protocols
Several variations of the Hofmann rearrangement exist, from the classical approach using bromine and sodium hydroxide to milder, modified procedures.[6][8] An electro-induced Hofmann rearrangement has also been developed as a more environmentally friendly alternative.[3][4]
General Experimental Workflow
The general workflow for the Hofmann rearrangement of cyclopropanecarboxamides involves the preparation of the starting amide, the rearrangement reaction itself, and subsequent workup and purification of the resulting cyclopropylamine.
Caption: General experimental workflow for the Hofmann rearrangement.
Protocol 1: Classical Hofmann Rearrangement
This protocol is a generalized procedure based on the classical conditions.
Materials:
-
Cyclopropanecarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
In a round-bottomed flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Slowly add bromine to the cold NaOH solution with vigorous stirring to form the sodium hypobromite solution. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve the cyclopropanecarboxamide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with continuous stirring, while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 50-70 °C) to drive the rearrangement to completion. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude cyclopropylamine by column chromatography or distillation.
Protocol 2: Modified Hofmann Rearrangement with NBS/DBU
This protocol uses N-bromosuccinimide (NBS) as the bromine source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, offering milder reaction conditions.[13]
Materials:
-
Cyclopropanecarboxamide
-
N-bromosuccinimide (NBS)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a round-bottomed flask, add the cyclopropanecarboxamide, NBS, DBU, and methanol.[13]
-
Heat the solution to reflux and monitor the reaction.[13]
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the methanol by rotary evaporation.[13]
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 1N HCl, 1N NaOH, and saturated NaCl solution.[13]
-
Dry the organic layer over anhydrous MgSO₄.[13]
-
Filter the solution and concentrate it under reduced pressure.[13]
-
Purify the resulting carbamate intermediate by flash column chromatography.[13] The carbamate can then be hydrolyzed to the amine.
Quantitative Data
An electro-induced Hofmann rearrangement of various 1-substituted cyclopropanecarboxamides has been reported, providing a practical and efficient route to the corresponding cyclopropyl carbamates, which are precursors to cyclopropylamines.[3][4] The reaction is carried out in an undivided electrochemical cell under galvanostatic conditions.[3]
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | Phenyl | Methyl N-(1-phenylcyclopropyl)carbamate | 85 |
| 2 | 4-Methoxyphenyl | Methyl N-(1-(4-methoxyphenyl)cyclopropyl)carbamate | 94 |
| 3 | 4-Fluorophenyl | Methyl N-(1-(4-fluorophenyl)cyclopropyl)carbamate | 82 |
| 4 | 4-(Trifluoromethyl)phenyl | Methyl N-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)carbamate | 75 |
| 5 | 3-Methoxyphenyl | Methyl N-(1-(3-methoxyphenyl)cyclopropyl)carbamate | 88 |
| 6 | 2-Thienyl | Methyl N-(1-(thiophen-2-yl)cyclopropyl)carbamate | 68 |
| 7 | Benzyl | Methyl N-(1-benzylcyclopropyl)carbamate | 72 |
| 8 | n-Butyl | Methyl N-(1-butylcyclopropyl)carbamate | 55 |
| 9 | Cyclohexyl | Methyl N-(1-cyclohexylcyclopropyl)carbamate | 63 |
| 10 | 4-Chlorophenyl | Methyl N-(1-(4-chlorophenyl)cyclopropyl)carbamate | 78 |
| 11 | 4-Bromophenyl | Methyl N-(1-(4-bromophenyl)cyclopropyl)carbamate | 71 |
| 12 | Naphthalen-2-yl | Methyl N-(1-(naphthalen-2-yl)cyclopropyl)carbamate | 81 |
| 13 | Biphenyl-4-yl | Methyl N-(1-(biphenyl-4-yl)cyclopropyl)carbamate | 89 |
| 14 | 4-Cyanophenyl | Methyl N-(1-(4-cyanophenyl)cyclopropyl)carbamate | 45 |
| 15 | 4-Acetylphenyl | Methyl N-(1-(4-acetylphenyl)cyclopropyl)carbamate | 23 |
Data sourced from Cantin et al. (2023).[3][4]
Conclusion
The Hofmann rearrangement is a powerful and versatile tool for the synthesis of cyclopropylamines from cyclopropanecarboxamides. With both classical and modern variations of the reaction, researchers can choose conditions that are best suited for their specific substrates and functional group tolerances. The resulting cyclopropylamines are of significant interest in drug discovery and development, offering a pathway to novel therapeutics with potentially improved pharmacological profiles. These application notes and protocols provide a comprehensive guide for the practical implementation of this important transformation in a research and development setting.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Purification of 1-(o-Tolyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(o-Tolyl)cyclopropanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the successful development of downstream products. The following methods are based on established techniques for the purification of analogous aromatic amine hydrochlorides and cyclopropylamine derivatives.
Data Summary of Purification Methods
For effective comparison, the following table summarizes the recommended purification techniques, solvent systems, and expected outcomes for this compound.
| Purification Method | Solvent/Solvent System | Anti-Solvent (if applicable) | Expected Purity Outcome | Key Considerations |
| Recrystallization (Single Solvent) | Isopropanol, Ethanol, or Methanol | N/A | >99% | Slow cooling is crucial for optimal crystal formation. |
| Recrystallization (Solvent/Anti-Solvent) | Methanol or Ethanol | Diethyl Ether or Ethyl Acetate | >99% | The anti-solvent should be added slowly to the point of incipient cloudiness. |
| Purification via Salt Formation | Diethyl Ether or Ethyl Acetate (for free base) | Gaseous HCl or HCl solution in ether/dioxane | >98.5% | Ensures conversion of the free base to the hydrochloride salt, which precipitates. |
| Aqueous Wash of Free Base | Dichloromethane or Ethyl Acetate | 1M HCl (aq) | Removes basic impurities | The free base is extracted into the organic layer, leaving water-soluble impurities behind. |
| Column Chromatography (of Free Base) | Dichloromethane/Methanol with 0.5% Triethylamine | N/A | >99.5% (for free base) | The amine is purified in its free base form before conversion to the hydrochloride salt. |
Experimental Protocols
Recrystallization from a Single Solvent
This is the most common method for purifying crystalline solids. The principle is based on the difference in solubility of the compound in a hot versus a cold solvent.
Protocol:
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Isopropanol is often a good starting point for amine hydrochlorides.[1][2]
-
Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound. Add a minimal amount of the selected solvent (e.g., isopropanol).
-
Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Recrystallization using a Solvent/Anti-Solvent System
This method is useful when a single suitable recrystallization solvent cannot be identified.
Protocol:
-
Solvent Selection: Choose a "solvent" in which this compound is highly soluble (e.g., methanol or ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., diethyl ether or ethyl acetate).[1][2]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy. This indicates the saturation point.
-
Redissolution: Add a few drops of the hot "solvent" back to the mixture until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 5-9 from the single-solvent recrystallization protocol.
Purification via Salt Formation/Precipitation
This method purifies the compound by converting the free base into its hydrochloride salt, which then precipitates from a non-polar solvent.
Protocol:
-
Dissolution of Free Base: If starting from the free base of 1-(o-Tolyl)cyclopropanamine, dissolve it in a suitable organic solvent such as diethyl ether or ethyl acetate.[3]
-
Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether or dioxane.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any non-basic organic impurities.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: Workflow for Single Solvent Recrystallization.
Caption: Workflow for Solvent/Anti-Solvent Recrystallization.
Caption: Workflow for Purification via Salt Formation.
References
Experimental Applications in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key techniques in modern neuropharmacology. It is designed to serve as a practical guide for researchers and professionals involved in the discovery and development of novel therapeutics for neurological and psychiatric disorders. The following sections detail the principles, applications, and step-by-step methodologies for G-protein-coupled inwardly-rectifying potassium (GIRK) channel modulation, chemogenetic neuromodulation using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), optogenetic control of neural circuits, and cell-type specific translatome analysis using Translating Ribosome Affinity Purification followed by RNA sequencing (TRAP-seq).
Application Note 1: G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels as Novel Drug Targets
G protein-coupled inwardly-rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and heart rate.[1][2] Their activation, typically downstream of Gi/o-coupled G protein-coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization, which dampens neuronal firing and slows cardiac pacemaker activity.[1][3] Dysregulation of GIRK channel function has been implicated in a variety of pathological conditions, including chronic pain, drug addiction, cardiac arrhythmias, and epilepsy, making them attractive targets for novel therapeutic interventions.[1][3]
High-throughput screening (HTS) assays are crucial for the identification of novel small-molecule modulators of GIRK channels. One robust method is the thallium flux assay, which utilizes the permeability of potassium channels to thallium ions (Tl⁺).[4] A fluorescent dye sensitive to Tl⁺ is used to measure ion flux through the channel, providing a sensitive readout of channel activity.[4] This assay can be adapted to screen for both activators and inhibitors of GIRK channels.
Signaling Pathway: GPCR-Mediated GIRK Channel Activation
The activation of GIRK channels is a well-defined process initiated by the binding of a neurotransmitter to its cognate Gi/o-coupled GPCR. This leads to the dissociation of the G protein heterotrimer into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the passage of K⁺ ions.[1][5]
Caption: GPCR-mediated activation of a GIRK channel.
Experimental Protocol: High-Throughput Thallium Flux Assay for GIRK Channel Modulators
This protocol is adapted from methods described for HTS of inward rectifier potassium channels.[4][6]
1. Cell Line Preparation:
- Establish a stable cell line (e.g., HEK293) co-expressing the GIRK channel subunits of interest (e.g., GIRK1/2) and a relevant Gi/o-coupled GPCR (e.g., muscarinic M2 receptor).
- Culture cells in appropriate media and conditions to ensure robust expression of the channels and receptors.
2. Assay Plate Preparation:
- Seed the cells into 384-well or 1536-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C and 5% CO₂.
3. Dye Loading:
- Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ or a similar BTC-based dye) according to the manufacturer's instructions.
- Remove the culture medium from the assay plates and add the dye-loading buffer to each well.
- Incubate the plates at room temperature in the dark for 60-90 minutes to allow for dye uptake.
4. Compound Addition:
- Prepare serial dilutions of test compounds and control compounds (e.g., a known GIRK channel blocker like tertiapin-Q or an activator like ML297) in an appropriate assay buffer.
- Using an automated liquid handler, add the compounds to the assay plates. Include vehicle-only wells as a negative control.
5. Stimulation and Signal Detection:
- Prepare a stimulus buffer containing the GPCR agonist (e.g., acetylcholine for M2 receptors) and thallium sulfate.
- Place the assay plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Initiate fluorescence reading to establish a baseline.
- Add the stimulus buffer to all wells simultaneously using the plate reader's integrated liquid handler.
- Continue to record the fluorescence signal over time (typically 2-5 minutes). An increase in fluorescence indicates Tl⁺ influx through open GIRK channels.
6. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
- Normalize the data to the controls on each plate. For inhibitor screening, normalize to the agonist-only response (100% activation) and the vehicle response (0% activation). For activator screening, normalize to a known activator (100% activation) and vehicle (0% activation).
- Plot concentration-response curves for hit compounds and calculate IC₅₀ or EC₅₀ values.
Quantitative Data: High-Throughput Screening for GIRK Modulators
| Compound ID | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Source |
| ML297 | GIRK1/2/4 | Activator | EC₅₀ = 290 nM | [1] |
| GAT1508 | GIRK1/2 | Activator | EC₅₀ = 3 µM | [1] |
| Tertiapin-Q | GIRK1/4 | Inhibitor | IC₅₀ = 1.1 nM | [4] |
| VU0529331 | GIRK2/3 | Activator | EC₅₀ = 1.8 µM | [7] |
Application Note 2: Chemogenetic Neuromodulation with DREADDs
Chemogenetics is a powerful technique that allows for the precise control of neuronal activity in a cell-type-specific manner.[8][9][10] Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors that are unresponsive to endogenous ligands but can be selectively activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO) or newer ligands like Compound 21.[8][11] This technology enables researchers to either activate or inhibit specific neuronal populations in freely moving animals over extended periods (minutes to hours), making it an invaluable tool for dissecting the neural circuits underlying complex behaviors and disease states.[8][12]
The most commonly used DREADDs are:
-
hM3Dq: A Gq-coupled DREADD that, upon activation, leads to neuronal depolarization and increased firing.[8]
-
hM4Di: A Gi-coupled DREADD that activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and silencing of activity.[8][13]
-
Gs-DREADD: A Gs-coupled DREADD that increases cyclic AMP (cAMP) levels, which can modulate neuronal excitability.
Signaling Pathways: DREADD-Mediated Neuronal Modulation
Caption: Signaling pathways for excitatory (Gq) and inhibitory (Gi) DREADDs.
Experimental Protocol: In Vivo Chemogenetic Manipulation of Neuronal Activity
This protocol outlines the key steps for a typical in vivo chemogenetics experiment in rodents.[11][14][15]
1. Viral Vector Preparation and Stereotaxic Surgery:
- Obtain or produce a high-titer adeno-associated virus (AAV) encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry). The choice of promoter (e.g., hSyn for pan-neuronal, CaMKIIα for excitatory neurons) will determine cell-type specificity.
- Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.
- Inject the AAV vector into the target brain region using a microinjection pump and a glass micropipette. Inject a small volume (e.g., 200-500 nL) slowly to minimize tissue damage.
- Suture the incision and allow the animal to recover for at least 3-4 weeks to ensure robust DREADD expression.
2. CNO Administration and Behavioral Testing:
- Dissolve CNO in sterile saline or a vehicle solution (e.g., 0.5% DMSO in saline).
- Administer CNO to the animal via intraperitoneal (i.p.) injection at a dose typically ranging from 1-5 mg/kg.[11]
- Wait for the appropriate time for the drug to take effect (typically 20-30 minutes) before starting behavioral testing.[11][15]
- Conduct the desired behavioral assay (e.g., open field test for locomotion, elevated plus maze for anxiety).
- A control group of animals should receive a control virus (e.g., AAV-hSyn-mCherry) and CNO, and another control group expressing the DREADD should receive a vehicle injection.
3. Histological Verification:
- After the completion of behavioral experiments, perfuse the animal and extract the brain.
- Prepare brain slices and perform immunohistochemistry to verify the expression of the DREADD construct (e.g., by visualizing the fluorescent reporter like mCherry) in the target region.
Experimental Workflow: In Vivo Chemogenetics
Caption: A typical workflow for an in vivo chemogenetics experiment.
Quantitative Data: Effects of DREADD Activation
| DREADD Type | Target Neurons | Animal Model | CNO Dose (mg/kg, i.p.) | Observed Effect | Source |
| hM3Dq | Dopaminergic | Mouse | 1.0 | Increased locomotor activity | [16] |
| hM3Dq | Hippocampal Excitatory | Mouse | 1.0 | Increased number of action potentials | [17] |
| hM4Di | Amygdala GABAergic | Rat | 1.0 | Inhibition of neuronal activity | [14] |
| hM3Dq | Hypothalamic Ucn3 | Mouse | < 5.0 | Increased burying and risk assessment behaviors | [11] |
Application Note 3: Optogenetic Control of Neural Circuits
Optogenetics is a revolutionary technique that uses light to control the activity of genetically defined populations of neurons with millisecond precision.[18][19] This is achieved by introducing light-sensitive microbial proteins, known as opsins, into target neurons. The most commonly used opsins are Channelrhodopsin-2 (ChR2), a blue-light activated cation channel that causes neuronal depolarization and firing, and Halorhodopsin (NpHR), a yellow-light activated chloride pump that leads to hyperpolarization and inhibition of neuronal activity.[18] Optogenetics provides unparalleled temporal and spatial control over neural activity, enabling researchers to investigate the causal role of specific neural circuits in behavior and disease.[18][19][20]
Experimental Workflow: In Vivo Optogenetics
Caption: General workflow for an in vivo optogenetics experiment.
Experimental Protocol: Optogenetic Stimulation of Neurons In Vivo
This protocol provides a general framework for in vivo optogenetic experiments in rodents.[19][20][21]
1. Opsin Delivery and Optical Fiber Implantation:
- Select an appropriate AAV vector encoding the desired opsin (e.g., AAV-CaMKIIα-hChR2(H134R)-EYFP) for cell-type-specific expression.
- Perform stereotaxic surgery to inject the AAV into the target brain region.
- In the same surgery, implant an optical fiber or cannula just above the injection site. Secure the implant to the skull with dental cement.
- Allow the animal to recover for 3-4 weeks for opsin expression.
2. Light Stimulation and Behavioral/Electrophysiological Recording:
- Connect the implanted optical fiber to a laser or high-power LED via a patch cord.
- Deliver light pulses of the appropriate wavelength (e.g., ~470 nm for ChR2) and intensity. The stimulation parameters (pulse duration, frequency, and train duration) should be optimized for the specific experiment.
- Simultaneously record the animal's behavior using video tracking software or perform in vivo electrophysiological recordings to measure changes in neuronal activity.
3. Control Experiments:
- Include a control group of animals that express a fluorescent protein without the opsin (e.g., AAV-CaMKIIα-EYFP) and receive the same light stimulation.
- Another control is to use a different wavelength of light that does not activate the opsin.
4. Histological Verification:
- Following the experiment, perfuse the animal and prepare brain slices.
- Use fluorescence microscopy to confirm the correct targeting and expression of the opsin, and to verify the placement of the optical fiber.
Quantitative Data: Optogenetic Modulation of Neuronal Activity and Behavior
| Opsin | Target Neurons | Stimulation Parameters | Observed Effect | Source |
| ChR2 | Striatal Cholinergic | 20 ms - 1 s pulses | Decreased LIDs in parkinsonian mice | [18] |
| ChR2 | Drd1-expressing Pyramidal Cells (mPFC) | 10 Hz, 15 ms pulses | Antidepressant response | [18] |
| Halorhodopsin | VTA Dopaminergic | Continuous yellow light | Reduced amphetamine-induced locomotion | [22] |
| ChR2(H134R) | CA1 Pyramidal Cells | Blue light pulses | Increased neuronal firing rate | [23] |
Application Note 4: Translating Ribosome Affinity Purification (TRAP-seq)
Translating Ribosome Affinity Purification (TRAP) is a technique used to isolate and analyze the population of messenger RNAs (mRNAs) that are actively being translated (the "translatome") in a specific cell type within a complex tissue like the brain.[3][24][25] This method involves the expression of a tagged ribosomal protein (typically the large subunit protein L10a fused to a fluorescent protein like EGFP) under the control of a cell-type-specific promoter.[26] The tagged ribosomes, along with their associated mRNAs, can then be affinity-purified from a tissue homogenate. Subsequent sequencing of these mRNAs (TRAP-seq) provides a snapshot of the genes being actively translated in the targeted cell population.[24][25] This is particularly valuable in neuropharmacology for understanding how drugs or disease states alter protein synthesis in specific neural circuits.[3]
Experimental Workflow: TRAP-seq
Caption: A schematic workflow of a TRAP-seq experiment.
Experimental Protocol: TRAP-seq from Brain Tissue
This protocol is a generalized procedure based on established TRAP methodologies.[3][24]
1. Generation of TRAP Mice:
- Cross a mouse line expressing Cre recombinase under a cell-type-specific promoter (e.g., Drd1-Cre for dopamine D1 receptor-expressing neurons) with a Cre-dependent EGFP-L10a reporter line (e.g., Rpl10a-EGFPflox/flox).
2. Tissue Homogenization:
- Rapidly dissect the brain region of interest and homogenize it in a buffer containing cycloheximide to stall ribosomes on the mRNA.
- Centrifuge the homogenate to pellet nuclei and mitochondria, and collect the supernatant containing the polysomes.
3. Immunoprecipitation:
- Incubate the supernatant with magnetic beads coated with anti-GFP antibodies. The beads will bind to the EGFP-tagged ribosomes.
- Wash the beads several times with a high-salt buffer to remove non-specifically bound material.
4. RNA Isolation and Quantification:
- Elute the RNA from the beads and purify it using a standard RNA extraction kit.
- Assess the quality and quantity of the isolated RNA using a Bioanalyzer or similar instrument.
5. Library Preparation and Sequencing:
- Synthesize cDNA from the purified RNA.
- Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq).
- Perform high-throughput sequencing on a platform like the Illumina NovaSeq.
6. Data Analysis:
- Align the sequencing reads to a reference genome.
- Quantify gene expression levels (e.g., as transcripts per million, TPM).
- Perform differential gene expression analysis between experimental groups (e.g., drug-treated vs. vehicle-treated) to identify changes in the translatome.[27]
Quantitative Data: Representative TRAP-seq Results
The output of a TRAP-seq experiment is a list of differentially translated genes. The data is typically presented as fold changes and p-values.
| Gene | Log₂ (Fold Change) (Drug vs. Vehicle) | Adjusted p-value | Biological Process |
| Fos | 3.5 | < 0.001 | Neuronal activity-regulated transcription factor |
| Bdnf | 2.1 | < 0.01 | Neurotrophic factor involved in synaptic plasticity |
| Arc | 4.2 | < 0.001 | Cytoskeletal protein involved in synaptic plasticity |
| Gria1 | -1.5 | < 0.05 | Subunit of the AMPA receptor |
| Homer1 | 2.8 | < 0.001 | Postsynaptic density scaffolding protein |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative outcomes are highly dependent on the experimental context.
References
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. Crystal Structure of the Mammalian GIRK2 K+ Channel and Gating Regulation by G-Proteins, PIP2 and Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 7. An HTS to Discover Novel Modulators of the GIRK 2/3 Potassium Channel - C Weaver [grantome.com]
- 8. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repeated chemogenetic activation of dopaminergic neurons induces reversible changes in baseline and amphetamine-induced behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner | eNeuro [eneuro.org]
- 18. mdpi.com [mdpi.com]
- 19. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.stanford.edu [med.stanford.edu]
- 21. mightexbio.com [mightexbio.com]
- 22. Optogenetic inhibition of neurons by internal light production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Quantitative analysis of the optogenetic excitability of CA1 neurons [frontiersin.org]
- 24. Evaluation of TRAP-sequencing technology with a versatile conditional mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TRAP-Seq [illumina.com]
- 26. m.youtube.com [m.youtube.com]
- 27. GitHub - utdal/TRAP-Analysis: TRAP-Analysis tool enables the investigation of cell-specific mRNA associations with ribosomes obtained from Translating Ribosome Affinity Purification (TRAP) sequencing. [github.com]
Application Notes and Protocols for 1-(o-Tolyl)cyclopropanamine Hydrochloride in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)cyclopropanamine hydrochloride is a chiral organic compound featuring a cyclopropane ring attached to an ortho-tolyl group and an amine function.[1] The unique structural and conformational properties of the cyclopropyl group make it a valuable fragment in medicinal chemistry.[2][3] This moiety can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects by providing a rigid scaffold that can orient functional groups in a precise manner for optimal interaction with biological targets.[2][3] While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. These application notes will, therefore, focus on the potential uses of this compound as a building block in the design and synthesis of novel therapeutics, drawing on data from structurally related cyclopropylamine derivatives.
Potential Therapeutic Areas
Based on the activities of analogous compounds, this compound could serve as a key synthetic intermediate for developing agents targeting:
-
Central Nervous System (CNS) Disorders: Cyclopropylamine derivatives have been investigated as NMDA receptor antagonists, suggesting potential applications in neurological conditions.[4]
-
Inflammatory Diseases: The rigid cyclopropane scaffold can be incorporated into inhibitors of enzymes involved in inflammation, such as aggrecanases in osteoarthritis.[5]
-
Oncology: Phenylcyclopropane carboxamide derivatives have shown antiproliferative activity against leukemia cell lines.[6]
-
Infectious Diseases: The cyclopropylamine core is a key component of several synthetic antibacterial agents.
Data Presentation
The following table summarizes the biological activities of various drugs and research compounds that incorporate a cyclopropylamine or a tolyl-substituted scaffold, illustrating the potential of 1-(o-Tolyl)cyclopropanamine as a building block.
| Compound Class/Example | Target/Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference/Therapeutic Area |
| Milnacipran Analogs | NMDA Receptor Antagonism | IC₅₀ = 0.16 to 0.35 µM | CNS Disorders[4] |
| Aggrecanase Inhibitors | ADAMTS-4 and ADAMTS-5 Inhibition | Potent and selective inhibition | Osteoarthritis[5] |
| Phenylcyclopropane Carboxamides | Antiproliferative Activity (U937 cell line) | Effective inhibition | Oncology[6] |
| N-substituted Phenylmorphans | Mu-Opioid Receptor (MOR) Antagonist | IC₅₀ = 6.92 nM | Opioid Research[7] |
| Tranylcypromine | Lysine-specific demethylase 1 (LSD1) Inhibition | ~200 µM | Epigenetics, Oncology[8] |
Experimental Protocols
Due to the limited specific data on this compound, the following protocols are generalized methods for the synthesis and evaluation of derivatives that could be synthesized from this starting material.
Protocol 1: Synthesis of N-Aryl/Alkyl Derivatives via Reductive Amination
This protocol describes the synthesis of a secondary amine derivative from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (to neutralize the hydrochloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 mmol) and the aldehyde/ketone (1.0 mmol) in anhydrous DCM (10 mL).
-
Add TEA or DIPEA (1.2 mmol) to neutralize the hydrochloride salt and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
Expected Outcome: This method provides a versatile route to a wide range of derivatives for structure-activity relationship (SAR) studies. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is crucial to confirm the structure.
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a target enzyme.
Materials:
-
Synthesized 1-(o-Tolyl)cyclopropanamine derivative
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Detection reagent
-
96-well microplate
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a small volume of the diluted test compound.
-
Add the target enzyme to each well and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at the optimal temperature for the enzyme for a specific duration.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Workflow for the synthesis and evaluation of 1-(o-Tolyl)cyclopropanamine derivatives.
Caption: Hypothesized signaling pathways modulated by 1-(o-Tolyl)cyclopropanamine derivatives.
References
- 1. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Protocol for MAO inhibition assay using 1-(o-Tolyl)cyclopropanamine hydrochloride
Introduction
Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2][3] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[3][4] Due to their central role in regulating neurotransmitter levels, dysfunction of MAO enzymes has been linked to several neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][5] Consequently, inhibitors of MAO are a major class of drugs used in the treatment of these conditions.[3][6][7]
1-(o-Tolyl)cyclopropanamine hydrochloride belongs to the cyclopropylamine class of compounds, which are known to act as mechanism-based inhibitors of MAO.[8] This application note provides a detailed protocol for determining the inhibitory potency (IC50) of this compound against both MAO-A and MAO-B using a sensitive fluorometric assay.
Assay Principle
The assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate (e.g., tyramine).[2][9] In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (such as Amplex® Red or OxiRed™) into a highly fluorescent product (resorufin).[10][11][12] The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor, like this compound, will decrease the rate of the reaction.
Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to run all samples, controls, and standards in duplicate.
Materials and Reagents
-
Recombinant Human MAO-A and MAO-B enzymes
-
This compound (Test Inhibitor)
-
Clorgyline (MAO-A specific inhibitor, Positive Control)[10][13]
-
Selegiline or Pargyline (MAO-B specific inhibitor, Positive Control)[10][13]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates[15]
-
Fluorescence microplate reader with Ex/Em = 535/587 nm capabilities[13][14]
Reagent Preparation
-
Test and Control Inhibitor Stock Solutions (10 mM): Dissolve this compound, Clorgyline, and Selegiline in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Inhibitor Working Solutions: Prepare serial dilutions of the test inhibitor and control inhibitors in MAO Assay Buffer. A common starting range is from 100 µM to 1 pM.
-
MAO Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the range that provides a robust linear signal over the measurement period. Keep on ice.
-
Substrate Solution (100 mM): Dissolve Tyramine in ddH₂O. Store at -20°C.[13]
-
Reaction Mix: Prepare a Reaction Mix sufficient for all wells. For each well, combine:
-
47 µL MAO Assay Buffer
-
1 µL Developer/HRP solution
-
1 µL MAO Substrate (Tyramine) solution
-
1 µL OxiRed™ Probe solution
-
Note: Protect the Reaction Mix from light.[13]
-
Assay Procedure
-
Plate Setup: Add 50 µL of MAO Assay Buffer to the "Blank" wells. To the "Enzyme Control" and "Inhibitor" wells, add the appropriate concentration of test/control inhibitor and bring the total volume to 50 µL with MAO Assay Buffer.
-
Enzyme Addition: Add 50 µL of the MAO-A or MAO-B working solution to all wells except the "Blank" wells.
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 25°C.[14][15] This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the freshly prepared Reaction Mix to all wells, including the blanks.
-
Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes at 25°C.[13][14]
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce MAO activity by 50%.
Data Presentation
The inhibitory activity and selectivity of this compound can be summarized in a table comparing its IC50 values against MAO-A and MAO-B with those of the control inhibitors.
| Compound | IC50 for MAO-A (nM) [Hypothetical] | IC50 for MAO-B (nM) [Hypothetical] | Selectivity Ratio (MAO-A/MAO-B) |
| 1-(o-Tolyl)cyclopropanamine HCl | 150 | 25 | 6.0 |
| Clorgyline (MAO-A Control) | 5 | 5,000 | 0.001 |
| Selegiline (MAO-B Control) | 8,000 | 10 | 800 |
Conclusion
This protocol provides a robust and sensitive method for evaluating the inhibitory effects of this compound on MAO-A and MAO-B activity. The fluorometric detection method is suitable for high-throughput screening and provides quantitative data (IC50 values) essential for characterizing potential therapeutic agents in drug discovery and development. Proper use of specific MAO-A and MAO-B inhibitors as controls is critical for validating the assay and interpreting the selectivity of the test compound.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. evotec.com [evotec.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. interchim.fr [interchim.fr]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assays of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders such as depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][3] Consequently, inhibitors of MAO-A and MAO-B are of significant therapeutic interest.[1]
Cell-based assays provide a more physiologically relevant system for screening and characterizing MAO inhibitors compared to biochemical assays using isolated enzymes.[4] These assays allow for the evaluation of compound permeability, potential off-target effects, and cytotoxicity within a cellular context. This document provides detailed protocols for various cell-based assays to assess the activity of MAO inhibitors.
Principles of Cell-Based MAO Assays
Cell-based MAO assays typically rely on the measurement of a byproduct of the MAO enzymatic reaction. MAOs catalyze the oxidative deamination of monoamines, producing the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][3] The most common methods involve the detection of H₂O₂ using fluorescent, colorimetric, or bioluminescent probes.
-
Fluorometric and Colorimetric Assays: These assays utilize a probe that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a fluorescent or colored product.[5][6] The intensity of the signal is directly proportional to the amount of H₂O₂ produced, and thus to the MAO activity.[2]
-
Bioluminescent Assays: These assays employ a pro-luciferin substrate that is converted by MAO activity into luciferin.[7][8] A subsequent reaction with luciferase generates a luminescent signal that is proportional to MAO activity.[7][8] This method is known for its high sensitivity.[8]
Commonly used cell lines for these assays include the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12, as they endogenously express MAO enzymes.[9][10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of monoamine oxidase and a typical workflow for a cell-based MAO inhibitor screening assay.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
Caption: General Experimental Workflow for Cell-Based MAO Assays.
Experimental Protocols
Protocol 1: Fluorometric Cell-Based MAO-A Activity Assay
This protocol describes a method for measuring MAO-A activity in cultured cells, such as SH-SY5Y, by detecting the production of H₂O₂.[3]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well black, clear-bottom microplate
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (potential MAO-A inhibitors) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)[3]
-
Cell lysis buffer
-
MAO-A substrate (e.g., tyramine)[3]
-
Fluorogenic probe (e.g., Amplex™ Red)[3]
-
Horseradish Peroxidase (HRP)[3]
-
Reaction buffer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Cell Lysis:
-
Carefully remove the medium containing the compounds.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.[3]
-
-
Enzymatic Reaction:
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Bioluminescent Cell-Based MAO-Glo™ Assay
This protocol utilizes the MAO-Glo™ Assay System (Promega) for the sensitive detection of MAO-A and MAO-B activity.[8][12]
Materials:
-
MAO-Glo™ Assay System (containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent)
-
Cultured cells expressing MAO (e.g., SH-SY5Y or PC12)
-
96-well white, opaque microplate
-
Test compounds and control inhibitors
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white, opaque 96-well plate.
-
-
MAO Reaction:
-
Prepare the luminogenic MAO substrate according to the manufacturer's instructions.
-
Add the substrate to each well containing the treated cells.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[12]
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC₅₀ values as described in Protocol 1.
-
Data Presentation
The inhibitory activity of compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table provides representative IC₅₀ values for known MAO inhibitors obtained from cell-based assays.
| Compound | Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Clorgyline | MAO-A | Rat Brain Mitochondria | Fluorescence | 2.99 | [13] |
| Selegiline (Deprenyl) | MAO-B | Rat Brain Mitochondria | Fluorescence | 7.04 | [13] |
| Phenelzine | MAO-A | LNCaP | Not Specified | ~0.8 | [14] |
| Phenelzine | MAO-A | C4-2B | Not Specified | ~6 | [14] |
| Clorgyline | MAO-A | LNCaP | Not Specified | ~0.005 | [14] |
| Clorgyline | MAO-A | C4-2B | Not Specified | ~300 | [14] |
Note: IC₅₀ values can vary depending on the cell line, assay conditions, and substrate used. The data presented here are for illustrative purposes.
Troubleshooting
-
High background signal: This can be caused by auto-fluorescence of compounds or cell culture medium components. Run appropriate controls, including wells with medium only and cells with vehicle but no substrate.
-
Low signal-to-background ratio: Optimize cell seeding density, incubation times, and reagent concentrations. Ensure that the cells are healthy and actively expressing MAO.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly. Check for and address any edge effects in the microplate.
-
Compound interference with the detection system: Some compounds may directly inhibit HRP or luciferase.[15] To test for this, run a control experiment where the compound is added just before the detection step.
Conclusion
Cell-based assays are invaluable tools for the discovery and development of novel MAO inhibitors. The protocols described here provide robust and adaptable methods for screening compound libraries and characterizing the potency and selectivity of lead candidates in a physiologically relevant setting. By carefully selecting the appropriate assay format, cell line, and controls, researchers can obtain reliable and meaningful data to advance their drug discovery programs.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple colorimetric method for the measurement of hydrogen peroxide produced by cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bioluminescent assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAO-Glo™ Assay Systems [promega.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 12. MAO-Glo™ Assay Systems [promega.jp]
- 13. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of 1-(o-Tolyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling and appropriate storage of 1-(o-Tolyl)cyclopropanamine hydrochloride (CAS No. 1134701-31-7). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical and Safety Data
A summary of the key properties and hazards associated with this compound is presented below. This information is compiled from various safety data sheets (SDS).
| Property | Value |
| Chemical Name | 1-(2-Methylphenyl)cyclopropan-1-amine hydrochloride |
| Synonyms | 1-(o-tolyl)cyclopropanamine HCl, 1-(2-Methylphenyl)cyclopropanamine hydrochloride |
| CAS Number | 1134701-31-7 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Physical Form | Solid.[1] |
| Purity | Typically ≥98% (HPLC).[2] |
| Hazard Codes | Xi (Irritant).[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][3]H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P264: Wash skin thoroughly after handling.[1][2][4]P270: Do not eat, drink or smoke when using this product.[1][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] |
| Storage Temperature | Store in a cool, dry place.[2][6][7] Some sources suggest storage at 4°C.[8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[6][7] |
Experimental Protocols
The following protocols are designed to ensure the safe and effective handling of this compound in a research environment.
A stringent PPE protocol is mandatory when handling this compound.
-
Workflow for Donning PPE:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times.
-
Gloves: Nitrile or neoprene gloves are required. Inspect for tears or holes before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Face Protection: A face shield may be necessary when there is a risk of splashing.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.[9]
-
This protocol minimizes dust generation and exposure during weighing and aliquoting.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Decontaminate the work surface and the analytical balance.
-
Gather all necessary equipment: spatulas, weighing paper/boats, and pre-labeled storage vials.
-
-
Procedure:
-
Place the stock container of this compound inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container.
-
Using a clean spatula, transfer the desired amount of the solid to a weighing boat on the analytical balance.
-
Minimize dust generation during transfer.[2]
-
Once weighed, transfer the aliquot to the pre-labeled vial.
-
Securely close both the new vial and the stock container.[2]
-
-
Post-Procedure:
-
Clean the spatula and work surface thoroughly.
-
Dispose of contaminated weighing paper and other disposable materials in a designated chemical waste container.
-
Wash hands thoroughly after handling.[2]
-
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Immediate Actions:
-
Evacuate non-essential personnel from the area.[6]
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or involves a significant release of dust, evacuate the laboratory and contact emergency personnel.
-
-
Spill Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection.[4]
-
For small spills, carefully sweep up the solid material using a dustpan and brush, or absorb with an inert material.[2] Avoid generating dust.
-
Place the collected material into a sealed container for disposal.[2]
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Waste Disposal:
-
All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
-
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
| Parameter | Recommendation |
| Container | Store in a tightly-closed container.[2][6][7] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) as some related compounds are air-sensitive.[6] |
| Temperature | Store in a cool, dry place.[2][6][7] Refrigeration at 4°C is also recommended.[8] |
| Ventilation | Store in a well-ventilated area.[2][6] |
| Light Sensitivity | Protect from light.[8] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and sources of ignition.[2][6][7] |
References
- 1. 1-O-TOLYL-CYCLOPROPYLAMINE HYDROCHLORIDE | 1134701-31-7 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391378-45-2 [sigmaaldrich.com]
- 9. airgas.com [airgas.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(o-Tolyl)cyclopropanamine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(o-Tolyl)cyclopropanamine hydrochloride. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
A plausible and common synthetic route to this compound starts from o-tolylacetonitrile. This pathway involves three key stages:
-
Cyclopropanation: Formation of 1-(o-tolyl)cyclopropanecarbonitrile.
-
Hydrolysis and Amidation: Conversion of the nitrile to 1-(o-tolyl)cyclopropanecarboxamide.
-
Hofmann Rearrangement: Transformation of the amide to 1-(o-tolyl)cyclopropanamine.
-
Salt Formation: Conversion of the free amine to its hydrochloride salt.
Below are troubleshooting guides for each of these critical steps.
Stage 1: Cyclopropanation of o-Tolylacetonitrile
Q1: I am getting a low yield of 1-(o-tolyl)cyclopropanecarbonitrile. What are the possible causes and solutions?
A1: Low yields in the cyclopropanation of o-tolylacetonitrile with 1,2-dibromoethane are a common issue. Here are several factors to consider:
-
Base Strength and Concentration: The choice and concentration of the base are critical. A 50% aqueous sodium hydroxide solution is often used. If the base is too dilute, the deprotonation of the acetonitrile will be inefficient. Conversely, if it is too concentrated, it can lead to side reactions.
-
Phase-Transfer Catalyst (PTC): This reaction is typically biphasic (aqueous and organic). The absence or inefficiency of a phase-transfer catalyst can severely limit the reaction rate and yield. Ensure you are using an effective PTC, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).
-
Reaction Temperature: The reaction is often exothermic. Maintaining the optimal temperature is crucial. High temperatures can lead to the decomposition of the product and starting materials, while a temperature that is too low will result in a sluggish reaction. A temperature range of 20-40°C is generally recommended.
-
Agitation: Vigorous stirring is necessary to ensure efficient mixing of the two phases. Inadequate agitation will lead to a poor reaction rate.
-
Purity of Reactants: Ensure that the o-tolylacetonitrile and 1,2-dibromoethane are of high purity. Impurities can interfere with the reaction.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | 50% aq. NaOH | Inefficient deprotonation or side reactions |
| PTC | TBAB or TEBAC (5-10 mol%) | Poor reaction rate |
| Temperature | 20-40°C | Decomposition or slow reaction |
| Stirring | Vigorous mechanical stirring | Inefficient phase mixing |
Q2: I am observing the formation of significant amounts of byproducts during cyclopropanation. How can I minimize them?
A2: The primary byproduct in this reaction is often from the dimerization or polymerization of the starting materials. To minimize byproduct formation:
-
Slow Addition of Alkylating Agent: Add the 1,2-dibromoethane slowly to the reaction mixture. This maintains a low concentration of the alkylating agent and favors the desired intramolecular cyclization over intermolecular side reactions.
-
Stoichiometry: Use a slight excess of 1,2-dibromoethane (typically 1.1-1.2 equivalents) to ensure complete conversion of the o-tolylacetonitrile. A large excess should be avoided as it can lead to other side reactions.
Stage 2: Hydrolysis of 1-(o-Tolyl)cyclopropanecarbonitrile to the Carboxamide
Q3: My hydrolysis of the nitrile to the amide is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a frequent problem. Several factors can influence the outcome:
-
Reaction Conditions: The hydrolysis of a nitrile to an amide can be achieved under acidic or basic conditions. For this substrate, basic hydrolysis using a mixture of a peroxide (like hydrogen peroxide) and a base (like NaOH or KOH) in a solvent such as DMSO or ethanol is often effective.
-
Temperature Control: The reaction with hydrogen peroxide is exothermic and needs to be carefully controlled to prevent the over-hydrolysis to the carboxylic acid. Maintain the temperature in the recommended range, typically between 40-60°C.
-
Concentration of Peroxide: The concentration and amount of hydrogen peroxide are critical. Use a 30-35% aqueous solution and add it dropwise to the reaction mixture.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reagents | H₂O₂ (30-35%), NaOH or KOH | Incomplete reaction or over-hydrolysis |
| Solvent | DMSO or Ethanol | Poor solubility or side reactions |
| Temperature | 40-60°C | Over-hydrolysis or slow reaction |
Stage 3: Hofmann Rearrangement of 1-(o-Tolyl)cyclopropanecarboxamide
Q4: The yield of my Hofmann rearrangement is low, and I am isolating a complex mixture of products. What could be the issue?
A4: The Hofmann rearrangement is a sensitive reaction, and several factors can lead to low yields and byproduct formation.
-
Formation of the N-bromoamide: The initial step is the formation of the N-bromoamide from the reaction of the amide with bromine and a strong base. Ensure that the temperature is kept low (typically 0-5°C) during the addition of bromine to prevent side reactions.
-
Rearrangement Step: The rearrangement of the N-bromoamide to the isocyanate is the key step. This is typically achieved by heating the reaction mixture. The temperature and reaction time for this step need to be carefully optimized. Insufficient heating will lead to incomplete reaction, while excessive heating can cause decomposition.
-
Hydrolysis of the Isocyanate: The final step is the hydrolysis of the isocyanate to the amine. This is usually done by heating the reaction mixture in the aqueous basic solution. Ensure that the hydrolysis is complete.
-
Side Reactions of the Isocyanate: The isocyanate intermediate is reactive and can be trapped by nucleophiles other than water. For instance, if the reaction is not properly quenched, the isocyanate can react with the product amine to form a urea byproduct.
| Step | Key Parameter | Recommended Condition | Potential Issue if Deviated |
| N-bromoamide formation | Temperature | 0-5°C | Side reactions |
| Rearrangement | Temperature & Time | Optimized (e.g., 60-80°C for 1-2h) | Incomplete reaction or decomposition |
| Isocyanate Hydrolysis | Time & Temperature | Ensure completion | Unreacted isocyanate |
| Work-up | Quenching | Proper quenching | Urea byproduct formation |
Stage 4: Purification and Hydrochloride Salt Formation
Q5: I am having difficulty purifying the 1-(o-tolyl)cyclopropanamine and obtaining a crystalline hydrochloride salt. What are your recommendations?
A5: Purification and salt formation can be challenging. Here are some tips:
-
Purification of the Free Amine: The crude amine obtained after the Hofmann rearrangement should be purified before salt formation. This is typically done by extraction into an organic solvent, washing to remove inorganic salts, and then distillation under reduced pressure or chromatography.
-
Choice of Solvent for Salt Formation: The choice of solvent is crucial for obtaining a crystalline hydrochloride salt. A common method is to dissolve the purified free amine in a non-polar organic solvent like diethyl ether, ethyl acetate, or dichloromethane, and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl).
-
Controlling Crystallization: To obtain a crystalline product, it is important to control the rate of crystallization. This can be achieved by slow addition of the HCl solution and by cooling the mixture. Seeding with a small crystal of the product can also be helpful.
-
Avoiding Aqueous HCl: Using concentrated aqueous HCl can lead to lower yields as the hydrochloride salt may have some solubility in water. It can also lead to the formation of a hydrated salt. Anhydrous conditions are generally preferred for obtaining a crystalline, anhydrous product.
| Step | Key Parameter | Recommendation | Potential Issue if Deviated |
| Amine Purification | Method | Distillation or Chromatography | Impure salt |
| Salt Formation | Solvent | Diethyl ether, Ethyl acetate | Oily product, poor crystallinity |
| Crystallization | Rate | Slow addition of HCl, cooling | Amorphous solid |
| HCl Source | Type | HCl in organic solvent or gas | Low yield, hydrated product |
Experimental Protocols
The following are representative experimental protocols based on established chemical literature for analogous compounds. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of 1-(o-Tolyl)cyclopropanecarbonitrile
-
To a vigorously stirred solution of o-tolylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in 1,2-dibromoethane (1.2 eq) is added a 50% aqueous solution of sodium hydroxide (5.0 eq) at room temperature.
-
The reaction mixture is stirred at 30-40°C for 4-6 hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(o-Tolyl)cyclopropanecarboxamide
-
To a solution of 1-(o-tolyl)cyclopropanecarbonitrile (1.0 eq) in DMSO is added powdered potassium hydroxide (2.0 eq).
-
The mixture is cooled to 10-15°C, and 35% aqueous hydrogen peroxide (3.0 eq) is added dropwise, maintaining the temperature below 60°C.
-
The reaction is stirred at 50-60°C for 2-3 hours until the nitrile is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 1-(o-tolyl)cyclopropanecarboxamide.
Protocol 3: Synthesis of 1-(o-Tolyl)cyclopropanamine (Hofmann Rearrangement)
-
A solution of sodium hydroxide (4.4 eq) in water is cooled to 0°C.
-
Bromine (1.1 eq) is added dropwise to the cold NaOH solution to form a sodium hypobromite solution.
-
1-(o-Tolyl)cyclopropanecarboxamide (1.0 eq) is added to the freshly prepared hypobromite solution at 0°C.
-
The reaction mixture is stirred at 0-5°C for 1 hour and then slowly heated to 70-80°C for 1-2 hours.
-
After cooling to room temperature, the product is extracted with a suitable organic solvent (e.g., dichloromethane or toluene).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude amine.
Protocol 4: Synthesis of this compound
-
The purified 1-(o-tolyl)cyclopropanamine is dissolved in anhydrous diethyl ether.
-
The solution is cooled in an ice bath, and a solution of hydrogen chloride in isopropanol (1.1 eq) is added dropwise with stirring.
-
The resulting precipitate is stirred in the cold for 30 minutes.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Experimental Workflow for Synthesis
Technical Support Center: Simmons-Smith Cyclopropanation
Welcome to the Technical Support Center for the Simmons-Smith Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction has a low yield or is not working at all. What are the most common causes?
A1: Low or no yield in a Simmons-Smith reaction is a frequent issue. The primary suspect is often the activity of the zinc reagent.[1] For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1] Other potential causes include poor quality diiodomethane, the presence of moisture or air, and low reactivity of the alkene substrate.[1] For less reactive, electron-deficient alkenes, consider using a more reactive reagent system like the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
Q2: I am observing significant amounts of a white, insoluble polymer in my reaction flask. What is this side product and how can I prevent its formation?
A2: The white, insoluble solid is likely polymethylene, formed from the decomposition of the zinc carbenoid reagent. This is a common side reaction, especially if the carbenoid does not react with the alkene in a timely manner. To minimize its formation, ensure that the alkene is present in the reaction mixture during the generation of the carbenoid. Using a slight excess of the alkene relative to diiodomethane can also favor the desired cyclopropanation over polymerization. Additionally, the use of basic solvents like tetrahydrofuran and triethylamine can reduce the reactivity of the carbenoid towards the olefin and may result in the formation of polymethylene, along with gaseous byproducts such as methane, ethane, and ethylene.[2] Therefore, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[3]
Q3: My purified product shows unexpected rearranged isomers. What could be the cause?
A3: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze the rearrangement of the desired cyclopropane product, particularly if the product is acid-sensitive.[4] This can lead to the formation of isomeric byproducts. To prevent this, the reaction should be quenched promptly upon completion. A common work-up procedure involves the slow and cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[1] For particularly acid-sensitive products, adding a scavenger like pyridine during the work-up can sequester the ZnI₂.[4] Alternatively, using an excess of diethylzinc in the Furukawa modification can scavenge the ZnI₂ as it is formed.[4]
Q4: My substrate contains a hydroxyl group, and I am observing a methylated byproduct. How can I avoid this?
A4: The electrophilic zinc carbenoid can methylate heteroatoms such as alcohols.[4] This side reaction is more prevalent when a large excess of the Simmons-Smith reagent is used or with prolonged reaction times.[4] To minimize methylation, use a minimal excess of the cyclopropanating agent (typically 1.2-1.5 equivalents) and monitor the reaction closely by TLC or GC/MS to avoid unnecessarily long reaction times.[1]
Q5: How can I improve the diastereoselectivity of my cyclopropanation?
A5: Poor diastereoselectivity can often be improved by lowering the reaction temperature.[1] The Simmons-Smith reaction is also sensitive to steric effects and will typically proceed on the less hindered face of the alkene.[1] The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[1]
Troubleshooting Guide: Side Product Identification and Mitigation
This guide provides a systematic approach to identifying and addressing common side products in the Simmons-Smith cyclopropanation.
| Observed Issue | Potential Side Product | Identification (Expected ¹H NMR) | Cause | Prevention and Mitigation Strategies |
| White, insoluble precipitate | Polymethylene | Broad singlet around δ 1.54 ppm | Decomposition of the zinc carbenoid. | - Ensure the alkene is present during carbenoid formation. - Use a slight excess of the alkene. - Use non-coordinating solvents (DCM, DCE).[3] - Avoid basic solvents (THF, triethylamine).[2] |
| Isomeric impurities in the final product | Rearrangement products | Complex mixture of signals, may require 2D NMR for full characterization. | Lewis acid (ZnI₂) catalyzed rearrangement of the cyclopropane product.[4] | - Promptly quench the reaction upon completion. - Use a mild quenching agent like saturated aq. NaHCO₃.[1] - Add a scavenger like pyridine during work-up.[4] - Use excess diethylzinc in the Furukawa modification.[4] |
| Product with an additional methyl group | Methylated substrate (e.g., O-methylated alcohol) | Appearance of a new singlet around δ 3.4-3.8 ppm (for OCH₃). | Electrophilic attack of the zinc carbenoid on a heteroatom.[4] | - Use a minimal excess of the Simmons-Smith reagent (1.2-1.5 eq.).[1] - Monitor the reaction closely and avoid prolonged reaction times.[1] - Protect sensitive functional groups if necessary. |
Experimental Protocols
Protocol 1: Minimizing Polymethylene Formation in the Classic Simmons-Smith Reaction
This protocol is designed for the cyclopropanation of a generic alkene, focusing on techniques to reduce the formation of polymethylene.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Diiodomethane (freshly distilled or from a new bottle)
-
Alkene
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq.). Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add anhydrous diethyl ether or DCM and stir vigorously. Add copper(I) chloride (0.2 eq.) in one portion. The mixture should turn black, indicating the formation of the zinc-copper couple.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add the alkene (1.0 eq.).
-
Addition of Diiodomethane: Add diiodomethane (1.5 eq.) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to 0 °C with an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Mitigating ZnI₂-Catalyzed Rearrangement using the Furukawa Modification with a Pyridine Quench
This protocol is suitable for acid-sensitive substrates prone to rearrangement.
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Alkene
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 eq.) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C. Slowly add diethylzinc (2.2 eq.) dropwise. Then, add diiodomethane (2.5 eq.) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]
-
Work-up: Cool the reaction mixture to 0 °C. Slowly add pyridine (5.0 eq.) to the reaction mixture to form a complex with ZnI₂. Then, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Extraction and Purification: Extract the mixture with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the formation of both the desired product and potential side products, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Reaction pathways in Simmons-Smith cyclopropanation.
Caption: Troubleshooting workflow for Simmons-Smith side products.
References
Technical Support Center: Optimizing the Hofmann Rearrangement for Hindered Amides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of the Hofmann rearrangement for sterically hindered amides.
Frequently Asked Questions (FAQs)
Q1: What is the Hofmann rearrangement?
The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the final amine product.[1]
Q2: Why are hindered amides challenging substrates for the Hofmann rearrangement?
Sterically hindered amides, such as those with tertiary alkyl groups (e.g., pivalamide), pose challenges due to the bulky nature of the alkyl group. This steric hindrance can:
-
Slow down the rate of the rearrangement.
-
Lead to incomplete reactions.
-
Promote side reactions, reducing the overall yield of the desired amine.
Q3: What are the common reagents used for the Hofmann rearrangement of hindered amides?
While the classical conditions of bromine and a strong base like sodium hydroxide can be used, they are often not ideal for hindered or sensitive substrates.[2] Milder and more effective reagents are often preferred, including:
-
N-Bromosuccinimide (NBS) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a methoxide.[1]
-
Hypervalent iodine reagents , such as (diacetoxyiodo)benzene (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), which can be used under neutral or mildly acidic conditions.[3][4]
Q4: What is the key intermediate in the Hofmann rearrangement?
The key intermediate is an isocyanate (R-N=C=O).[1][5][6] This intermediate is formed after the initial N-halogenation and rearrangement steps. In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine.[1][5] Alternatively, the isocyanate can be trapped with an alcohol to form a stable carbamate.[1]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting hindered amide.
| Possible Cause | Troubleshooting Steps |
| Insufficient reactivity of the reagent | For hindered amides, classical Br₂/NaOH may not be sufficient. Switch to a more reactive or milder reagent system like NBS/DBU or a hypervalent iodine reagent (e.g., PIDA). |
| Low reaction temperature | While the initial N-bromination is often performed at low temperatures, the rearrangement step may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Inadequate base strength or solubility | For the classical method, ensure the base is fully dissolved and in sufficient excess. For methods using organic bases like DBU, ensure it is of good quality and used in appropriate stoichiometry. |
| Poor solubility of the amide | Hindered amides can be poorly soluble in aqueous solutions. Consider using a co-solvent like methanol, dioxane, or THF to improve solubility.[3] |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Steps |
| Urea formation | The amine product can react with the isocyanate intermediate to form a urea byproduct. To minimize this, ensure a high concentration of hydroxide for rapid hydrolysis of the isocyanate or trap the isocyanate with an alcohol to form a carbamate, which can be hydrolyzed in a separate step. |
| Hydrolysis of the starting amide | Under harsh basic conditions, the starting amide can hydrolyze back to the corresponding carboxylic acid. Use milder conditions, such as those employing hypervalent iodine reagents. |
| Side-chain halogenation | With reagents like NBS, aromatic rings or other reactive sites in the molecule can be halogenated. This is less common with hindered aliphatic amides but should be considered for more complex substrates. Using a pre-formed N-bromoamide or carefully controlling the stoichiometry of the halogenating agent can mitigate this. |
Problem 3: Difficulty in isolating the product amine.
| Possible Cause | Troubleshooting Steps |
| Volatility of the amine product | Primary amines of low molecular weight, such as tert-butylamine (from pivalamide), can be volatile. During workup and solvent removal, use lower temperatures and reduced pressure with caution. Consider converting the amine to a non-volatile salt (e.g., hydrochloride) for easier isolation and purification. |
| Emulsion formation during workup | The basic reaction mixture can form stable emulsions during aqueous extraction. Adding brine (saturated NaCl solution) or filtering through a pad of celite can help to break the emulsion. |
Data Presentation: Reported Yields for Hofmann Rearrangement of Hindered Amides
Direct comparative studies on a single hindered amide are scarce. The following table summarizes reported yields for the Hofmann rearrangement of pivalamide (2,2-dimethylpropanamide) to tert-butylamine or its derivatives using different methods.
| Starting Material | Reagent System | Product | Reported Yield | Reference |
| [¹⁵N]Pivalamide | 1. (COCl)₂, Benzyl alcohol2. Hofmann Rearrangement | Benzyl [¹⁵N]N-t-butylcarbamate | 79.2% (overall yield for 4 steps) | Synthesis of [¹⁵N]t-butylamine hydrochloride |
Note: The reported 79.2% is the overall yield for a four-step synthesis starting from [¹⁵N]ammonia, with the Hofmann rearrangement being a key step.
Experimental Protocols
Protocol 1: Modified Hofmann Rearrangement using NBS and DBU
This protocol is adapted from a general procedure for the Hofmann rearrangement and can be optimized for hindered amides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hindered primary amide (1.0 eq.) in methanol.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. An additional equivalent of NBS may be required for complete conversion.
-
Workup: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1N HCl) to remove DBU, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate product. The carbamate can then be hydrolyzed to the amine under acidic or basic conditions.
Protocol 2: Hofmann Rearrangement using a Hypervalent Iodine Reagent (PIDA)
This protocol is based on milder conditions suitable for sensitive substrates.
-
Reaction Setup: Dissolve the hindered primary amide (1.0 eq.) in a mixture of 1,4-dioxane and water (1:1).
-
Base Addition: Add crushed potassium hydroxide (KOH) (e.g., 3-5 eq.) and stir the suspension at room temperature for 5-10 minutes.
-
Oxidant Addition: Add (diacetoxyiodo)benzene (PIDA) (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can be longer for hindered substrates.
-
Workup: Quench the reaction with an aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by chromatography or distillation.[3]
Visualizations
Hofmann Rearrangement Mechanism
Caption: The mechanism of the Hofmann rearrangement.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Hofmann rearrangement.
Reagent Selection Guide for Hindered Amides
Caption: Reagent selection guide for hindered amides.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in cyclopropylamine synthesis
Welcome to the technical support center for cyclopropylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cyclopropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cyclopropylamine?
A1: The most common laboratory and industrial methods for synthesizing cyclopropylamine include the Hofmann rearrangement of cyclopropanecarboxamide, the Curtius rearrangement of cyclopropanecarbonyl azide, and the titanium-mediated reaction of cyclopropanecarbonitrile with Grignard reagents. Another notable route starts from γ-butyrolactone.
Q2: My cyclopropylamine yield is consistently low. What are the general factors I should investigate first?
A2: Low yields in cyclopropylamine synthesis can often be attributed to a few common factors regardless of the synthetic route. These include the quality and purity of starting materials, inadequate control of reaction temperature, the presence of moisture in sensitive reactions, and suboptimal reagent stoichiometry. It is crucial to ensure all reagents are pure and dry, and that reaction conditions are precisely controlled.
Q3: Are there any specific safety precautions I should take when synthesizing cyclopropylamine?
A3: Yes, several safety precautions are essential. Cyclopropylamine is a volatile and flammable liquid with a strong odor. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Reactions involving azides, such as the Curtius rearrangement, pose an explosion risk and should be handled with extreme care, using appropriate safety shields and avoiding high temperatures for prolonged periods.
Troubleshooting Guide: Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement provides a direct route to cyclopropylamine from cyclopropanecarboxamide. However, achieving high yields can be challenging.
Q: My Hofmann rearrangement of cyclopropanecarboxamide is resulting in a very low yield of cyclopropylamine. What are the likely causes?
A: Low yields in this reaction are often due to side reactions or improper reaction conditions. The primary areas to investigate are the stability of the hypohalite reagent, reaction temperature, and base concentration.
Potential Causes and Solutions:
-
Degradation of Sodium Hypohalite: The sodium hypobromite or hypochlorite solution is unstable and can decompose, especially at elevated temperatures.
-
Solution: Prepare the sodium hypohalite solution fresh at low temperatures (0–5 °C) and use it immediately. Ensure slow addition of bromine or chlorine to a cold, stirred solution of sodium hydroxide.
-
-
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. The initial formation of the N-bromoamide should be conducted at low temperatures (typically below 10 °C) to minimize side reactions. The subsequent rearrangement requires heating (50–70 °C) to proceed at a reasonable rate.[1]
-
Solution: Carefully control the temperature at each stage of the reaction. Use an ice bath for the initial addition of hypohalite and then gradually warm the reaction mixture to the optimal temperature for the rearrangement.
-
-
Formation of Dicyclopropylurea: The cyclopropylamine product can react with the isocyanate intermediate to form a stable and often insoluble dicyclopropylurea byproduct, which significantly reduces the yield of the desired amine.
-
Solution: Maintain a high concentration of the base (e.g., sodium hydroxide). This promotes the rapid hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine, outcompeting the reaction with the amine product.
-
Data Presentation: Optimizing Hofmann Rearrangement Conditions
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | Low (0-10 °C) for N-bromoamide formation, then higher (50-90 °C) for rearrangement | Crucial for minimizing side reactions and ensuring complete rearrangement. A continuous process at 90°C has shown yields up to 96%. | Precise temperature control is critical for success. |
| Base (NaOH) Conc. | High | Favors rapid hydrolysis of the isocyanate, minimizing urea byproduct formation. | Typically, a 10-50% NaOH solution is used. |
| Hypohalite | Freshly prepared, slight excess | Ensures complete conversion of the amide. | Old or decomposed hypohalite solution is a common cause of failure. |
Experimental Protocol: Hofmann Rearrangement of Cyclopropanecarboxamide
-
Preparation of Sodium Hypobromite: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (e.g., 2.5 mol) in water. While maintaining the temperature below 5 °C, add bromine (e.g., 1.1 mol) dropwise with vigorous stirring.
-
Amide Addition: In a separate flask, prepare a solution or suspension of cyclopropanecarboxamide (e.g., 1.0 mol) in cold water.
-
Reaction: Slowly add the freshly prepared cold sodium hypobromite solution to the cyclopropanecarboxamide suspension, ensuring the temperature does not exceed 10 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50–70 °C. The progress of the reaction can be monitored by GC-MS.[1]
-
Isolation: The volatile cyclopropylamine can be isolated from the reaction mixture by steam distillation.
Visualization: Troubleshooting Hofmann Rearrangement
References
Stability of 1-(o-Tolyl)cyclopropanamine hydrochloride in DMSO solution
This technical support center provides guidance on the stability, storage, and handling of 1-(o-Tolyl)cyclopropanamine hydrochloride when prepared in Dimethyl Sulfoxide (DMSO) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, use anhydrous (dry) DMSO to dissolve the solid this compound. Sonication or gentle warming (not to exceed 40°C) can aid in dissolution. It is critical to ensure the compound is fully dissolved before storage or use.
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: For long-term storage (up to 6 months), it is highly recommended to aliquot the stock solution into single-use vials and store them at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, avoid using the main stock solution for daily experiments; always use a freshly thawed aliquot.[1]
Q3: How stable is this compound in DMSO at room temperature?
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: Given its structure as a primary amine on a cyclopropyl ring, potential degradation pathways could include:
-
Oxidation: The primary amine group can be susceptible to oxidation, which may be accelerated by air (oxygen) and light.[3]
-
Ring Opening: The strained cyclopropyl ring can be susceptible to ring-opening reactions, although this is more common under acidic or specific catalytic conditions.[4][5]
-
Reaction with DMSO Impurities: DMSO can contain water, which may affect the stability of the hydrochloride salt. Additionally, under certain conditions (e.g., presence of activating agents), DMSO itself can react with amines.
Q5: How can I check the purity and integrity of my stock solution over time?
A5: The most reliable method for assessing the stability of the compound is High-Performance Liquid Chromatography (HPLC).[6][7] A stability-indicating HPLC method should be used to separate the parent compound from any potential degradants. Comparing the peak area of the parent compound in an aged sample to that of a freshly prepared standard will allow you to quantify its purity.
Troubleshooting Guide
Q1: I observed a precipitate in my DMSO stock solution after storing it in the freezer. What should I do?
A1: Precipitation upon freezing can occur, especially with highly concentrated stock solutions.[7] Before use, bring the vial to room temperature and ensure the compound is completely redissolved. Gentle warming and vortexing or sonication can help. If the precipitate does not redissolve, it may indicate that the compound has degraded to a less soluble species or that the initial concentration exceeded its solubility limit at that temperature.
Q2: The color of my DMSO solution has changed from colorless to yellow/brown. Is it still usable?
A2: A change in color is a common indicator of chemical degradation. It is highly likely that the compound has undergone oxidation or other reactions. We do not recommend using a discolored solution, as the presence of unknown degradation products could lead to unreliable and irreproducible experimental results. A fresh stock solution should be prepared.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound in DMSO?
A3: Yes, inconsistent results are a hallmark of compound instability. If the stock solution degrades over the course of an experiment or between experiments, the effective concentration of the active compound will vary. To troubleshoot this, prepare a fresh stock solution, aliquot it, and store it properly at -80°C. Use a new aliquot for each experiment and avoid repeated freeze-thaw cycles.[1] Consider performing a simple stability check using HPLC to compare your current stock with a newly prepared one.
Q4: I'm having trouble developing an HPLC method to analyze this compound. What are the key considerations?
A4: Analyzing primary amines by HPLC can be challenging due to their basic nature, which can cause poor peak shape (tailing) on standard silica-based columns.[8] Key considerations for method development include:
-
Column Choice: Use a C18 column designed for basic compounds or a mixed-mode column.[8]
-
Mobile Phase: Use a mobile phase with a pH that keeps the amine protonated (e.g., pH 2-4). Adding a small amount of an amine modifier like triethylamine (TEA) can help reduce peak tailing.[9]
-
Detection: The tolyl group should provide sufficient UV absorbance for detection (around 220 nm or 254 nm). For higher sensitivity, fluorescence detection after derivatization with a reagent like o-Phthalaldehyde (OPA) can be used.[6][10]
Quantitative Stability Data
The following table presents illustrative stability data for this compound in anhydrous DMSO at a concentration of 10 mM. This data is representative and intended to highlight the importance of proper storage conditions. Actual stability may vary.
| Storage Condition | Time Point | % Remaining (Illustrative) | Appearance |
| Room Temp (~25°C) | 1 Week | 85% | Slight yellow tint |
| 1 Month | 60% | Yellow/Brown | |
| Refrigerator (4°C) | 1 Week | 98% | Colorless |
| 1 Month | 92% | Colorless | |
| Freezer (-20°C) | 1 Month | >99% | Colorless |
| 6 Months | 97% | Colorless | |
| Ultra-Low (-80°C) | 1 Month | >99% | Colorless |
| 6 Months | >99% | Colorless |
Experimental Protocols
Protocol: Stability Assessment via HPLC-UV
This protocol describes a general method for assessing the stability of this compound in a DMSO stock solution.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to make a 10 mM stock solution.
-
Working Sample (50 µM): Dilute the 10 mM stock solution with Mobile Phase A to a final concentration of 50 µM.
3. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
4. Stability Study Procedure:
-
Prepare a 10 mM stock solution in DMSO as described above. This is your T=0 sample.
-
Immediately dilute an aliquot of the T=0 stock to 50 µM and inject it into the HPLC system to obtain the initial peak area.
-
Aliquot the remaining stock solution into multiple vials.
-
Store the aliquots under various conditions (e.g., -80°C, -20°C, 4°C, Room Temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Prepare a 50 µM working sample and analyze it by HPLC using the same method.
-
Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. reddit.com [reddit.com]
- 3. N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide,monohydrochloride | C24H31ClN2O | CID 137700119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Cyclopropylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopropylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic degradation pathways for drugs containing a cyclopropylamine moiety?
A1: The primary metabolic degradation pathways for cyclopropylamine derivatives are oxidative. Key enzymes involved include Cytochrome P450 (CYP) isoforms (such as CYP1A2 and CYP3A4) and Flavin-containing monooxygenases (FMOs).[1] These enzymes can mediate the oxidation of the cyclopropylamine group, which may lead to the opening of the cyclopropyl ring. This process can generate reactive intermediates, such as α,β-unsaturated aldehydes and carbon-centered radicals.[2] These reactive species can subsequently form covalent adducts with macromolecules like proteins, which has been associated with toxicities such as hepatotoxicity.[1][2]
Q2: My cyclopropylamine-containing compound is showing instability during storage. What are the likely non-metabolic degradation pathways?
A2: Cyclopropylamine derivatives can be susceptible to chemical degradation. A significant pathway is hydrolytic degradation, which can be prominent under high pH conditions.[3] Additionally, oxidative degradation is a potential concern and should be investigated.[4] It is also advisable to assess the photostability of your compound, as photolytic degradation can occur upon exposure to light.[5][6]
Q3: What are common strategies to improve the stability of cyclopropylamine derivatives?
A3: To enhance stability, consider both the inherent molecular structure and the formulation. Modifying the molecule by adding substituents, such as a methyl group on the cyclopropyl ring, can block sites of oxidation and improve metabolic stability.[1] From a formulation perspective, salt selection and controlling the microenvironmental pH of the drug product can significantly improve chemical stability in the solid state.[3]
Q4: What analytical techniques are suitable for monitoring the degradation of cyclopropylamine derivatives?
A4: Several analytical techniques are effective for this purpose. Gas chromatography (GC) and ion chromatography are established methods for quantifying cyclopropylamine.[5][7] For the identification and characterization of degradation products and metabolites, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and commonly used technique.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of degradation in in vitro metabolism assays (microsomes, hepatocytes).
| Possible Cause | Troubleshooting Step |
| High CYP450 or FMO Activity | The compound may be a substrate for highly active metabolic enzymes like CYP1A2, CYP3A4, or FMOs.[1] |
| Solution: Perform reaction phenotyping with specific CYP inhibitors or recombinant enzymes to identify the key metabolizing enzymes. | |
| Formation of Reactive Metabolites | The degradation may be accelerated by the formation of unstable, reactive intermediates that can covalently bind to proteins.[1][2] |
| Solution: Use trapping agents like glutathione (GSH) in your assay and analyze for GSH conjugates to confirm the formation of reactive electrophiles. | |
| Incorrect Assay Conditions | Suboptimal pH, temperature, or cofactor concentrations can affect enzyme activity and compound stability. |
| Solution: Review and optimize assay parameters. Ensure the buffer pH is appropriate for both the compound's stability and optimal enzyme function. |
Issue 2: Poor chemical stability of the drug substance or drug product upon storage.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | The cyclopropylamine moiety may be susceptible to hydrolysis, particularly at higher pH levels.[3] |
| Solution: Conduct forced degradation studies across a range of pH values to determine the pH of maximum stability. For formulations, use buffering agents to maintain an optimal microenvironmental pH.[3] | |
| Oxidative Degradation | The compound may be sensitive to oxidation. |
| Solution: Perform forced oxidation studies (e.g., with AOPs or H₂O₂).[5] If oxidation is confirmed, consider storing the compound under an inert atmosphere (e.g., nitrogen) and/or including antioxidants in the formulation. | |
| Photodegradation | Exposure to light may be causing degradation. |
| Solution: Conduct photostability studies according to ICH guidelines.[6] Protect the substance and product from light by using amber vials or other light-blocking packaging. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify potential degradation pathways and products under various stress conditions, which is crucial for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of the cyclopropylamine derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acid and Base Hydrolysis:
-
Treat the stock solution with 0.1 N HCl and 0.1 N NaOH.
-
Incubate samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5]
-
Incubate at room temperature or slightly elevated temperature for a set time.
-
Withdraw samples for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (and a solid sample) to a calibrated light source that provides both white fluorescent and UV light, as per ICH Q1B guidelines.[6]
-
Simultaneously, keep a control sample protected from light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose solid and/or solution samples to elevated temperatures (e.g., 60-80 °C) in a stability chamber.
-
Analyze samples at various time points.
-
-
Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol helps to determine the susceptibility of a compound to metabolism by CYP450 enzymes.
-
Reagents and Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound stock solution
-
Positive control compound (with known metabolic profile)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
-
Incubation Procedure:
-
Pre-warm the microsomes and buffer to 37 °C.
-
In a microcentrifuge tube, combine the buffer, microsomes, and test compound. Pre-incubate for 5-10 minutes at 37 °C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear portion of the curve.
-
Quantitative Data Summary
Table 1: Factors Influencing Cyclopropylamine Derivative Degradation
| Factor | Effect | Example/Context | References |
| pH | High pH can accelerate hydrolytic degradation. | Observed during long-term stability studies of GSK2879552. | [3] |
| Enzymes (CYP450, FMO) | Mediate oxidative metabolism, leading to ring-opening and reactive metabolite formation. | Trovafloxacin metabolism by CYP1A2 is linked to hepatotoxicity. | [1][2] |
| Oxidizing Agents | Can lead to chemical degradation. | Standard stress testing condition. | [4][5] |
| Light | Can cause photolytic degradation. | Standard stress testing condition as per ICH guidelines. | [5][6] |
Visualizations
Caption: CYP450/FMO-mediated metabolic activation pathway.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of 1-(o-Tolyl)cyclopropanamine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the purity of 1-(o-Tolyl)cyclopropanamine hydrochloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. Additionally, for the free base form, column chromatography can be employed before converting the amine to its hydrochloride salt.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amine hydrochlorides, which are salts, polar solvents or a mixture of a polar and a non-polar solvent (solvent/anti-solvent system) are generally effective. A commonly used system for similar amine hydrochlorides is a combination of a lower alcohol (like isopropanol or ethanol) as the solvent and an ether (like diethyl ether or methyl tert-butyl ether) as the anti-solvent.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Further purification is recommended.
Q4: What are the potential impurities I should be aware of during the synthesis of 1-(o-tolyl)cyclopropanamine?
A4: While specific impurities depend on the synthetic route, the Kulinkovich-Szymoniak reaction, a common method for synthesizing cyclopropylamines from nitriles, can generate certain byproducts. Potential impurities may include unreacted starting materials (o-tolunitrile), ketones, and tertiary carbinamines, which can arise from side reactions of the Grignard reagent and the titanium catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be caused by several factors:
| Potential Cause | Recommended Solution |
| High concentration of impurities | Purify the crude material by another method, such as column chromatography of the free base, before recrystallization. |
| Solution is too concentrated | Add a small amount of the hot solvent to the mixture to ensure the compound is fully dissolved before cooling. |
| Cooling rate is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Inappropriate solvent system | Experiment with different solvent ratios or alternative solvent/anti-solvent systems. |
Problem 2: Low recovery of the purified product.
Low yield after recrystallization can be due to several factors related to the solubility of the compound.
| Potential Cause | Recommended Solution |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is significantly soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| Incomplete precipitation | After initial cooling, try adding a small amount of anti-solvent (e.g., diethyl ether) to the cold solution to further precipitate the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et2O)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether to the solution while stirring until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvents.
Purity Assessment: The purity of the recrystallized product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified product should also be determined and compared to the literature value.
Visualizing the Purification Workflow
The following diagram illustrates the key steps in the purification and analysis of this compound.
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification issues.
Overcoming solubility issues of 1-(o-Tolyl)cyclopropanamine hydrochloride
Technical Support Center: 1-(o-Tolyl)cyclopropanamine hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific solubility issues you may encounter during your experiments.
Issue 1: My this compound is not dissolving in aqueous solutions.
If you are observing poor dissolution in water or aqueous buffers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Experimental Protocol: Systematic Solubility Enhancement
-
pH Adjustment:
-
Prepare a stock solution of 1 M HCl.
-
Create a suspension of your compound in deionized water or your desired buffer at a target concentration.
-
While stirring, add the 1 M HCl solution dropwise to decrease the pH. Monitor the pH and observe for dissolution. Amine hydrochlorides are generally more soluble at a lower pH.
-
-
Co-solvent Addition:
-
If pH adjustment is insufficient, prepare stock solutions of various water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
To your aqueous suspension of the compound, add the co-solvent in small increments (e.g., 5% v/v at a time).
-
After each addition, stir the mixture thoroughly and observe for dissolution.
-
-
Temperature Increase:
-
If the compound remains insoluble, gently warm the solution in a water bath to 37-40°C.
-
Maintain stirring and monitor for dissolution. Be cautious, as prolonged heating can sometimes lead to degradation.
-
Issue 2: My compound dissolves initially but then precipitates out of solution.
This can occur due to a variety of factors, including a change in pH, temperature, or the common ion effect.
Troubleshooting Steps:
-
Verify pH Stability: Re-measure the pH of your solution. If it has shifted, it may have moved to a range where the compound is less soluble. Re-adjust the pH as needed.
-
Consider the Common Ion Effect: If your solution contains other chloride salts (e.g., NaCl from a buffer), this can decrease the solubility of your hydrochloride salt.[1] Try preparing your solution in a buffer system that does not contain chloride ions.
-
Control Temperature: Ensure the temperature of your solution remains constant. A decrease in temperature can lead to precipitation if the solution was prepared at an elevated temperature.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(o-Tolyl)cyclopropanamine provided as a hydrochloride salt?
Amine-containing compounds are often converted to their hydrochloride salt form to improve properties such as stability and crystallinity.[1] Salt formation is a common and effective technique to enhance the aqueous solubility and dissolution rate of basic drug candidates.[2]
Q2: What is the expected solubility of this compound?
Q3: How does pH affect the solubility of this compound?
1-(o-Tolyl)cyclopropanamine is a weak base. As a hydrochloride salt, it will be more soluble in acidic conditions. As the pH increases, the equilibrium will shift towards the free base form, which is generally less water-soluble, potentially leading to precipitation.
References
Technical Support Center: 1-(o-Tolyl)cyclopropanamine Hydrochloride
Welcome to the Technical Support Center for 1-(o-Tolyl)cyclopropanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical compound featuring a cyclopropylamine moiety attached to a tolyl group. The cyclopropylamine group is known for its unique chemical reactivity and is a feature in various molecules of medicinal interest.[1] Ensuring the stability of this compound is critical as degradation, particularly through oxidation, can lead to the formation of impurities, loss of potency, and potentially altered biological activity.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway of concern for N-aryl cyclopropylamines is oxidation.[2][3] This process is believed to be initiated by a single electron transfer (SET) from the nitrogen atom, forming a reactive aminium radical cation.[2] This intermediate can then undergo fragmentation of the strained cyclopropyl ring, leading to a variety of degradation products.[2] While hydrolysis is a potential degradation pathway for amine salts, especially under basic conditions, oxidation is often the more significant concern for N-aryl cyclopropylamines.
Q3: What are the visible signs of degradation?
A3: A common sign of arylamine oxidation is a change in color.[4] Pure this compound is typically a white to off-white solid. The appearance of a yellow, brown, or reddish color can indicate the formation of oxidized impurities. However, significant degradation can occur before any color change is visible. Therefore, analytical methods are necessary for accurate assessment of purity.
Q4: How can I prevent the oxidation of this compound?
A4: Preventing oxidation primarily involves minimizing its exposure to oxygen and pro-oxidative conditions. Key strategies include:
-
Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, is highly effective.[2][4]
-
Controlled Temperature: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.
-
Light Protection: Storing the compound in amber vials or otherwise protecting it from light can prevent photo-oxidation.
-
Use of Antioxidants: In solution, the addition of suitable antioxidants can inhibit oxidative processes. However, compatibility with the intended application must be considered.
-
pH Control: As an hydrochloride salt, the compound is more stable at acidic to neutral pH. Basic conditions can deprotonate the amine, making it more susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Exposure to air (oxygen) and/or light. | Store the compound in a tightly sealed container, preferably in a desiccator under an inert atmosphere (nitrogen or argon). Protect from light by using an amber vial or storing it in the dark. For long-term storage, refrigeration is recommended. |
| Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | Oxidative degradation of the sample during storage or sample preparation. | Prepare solutions fresh using deoxygenated solvents. If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas. Analyze samples promptly after preparation. |
| Inconsistent Experimental Results | Degradation of the stock solution over time. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, store it at a low temperature, protected from light, and consider purging the headspace of the vial with an inert gas. Monitor the purity of the stock solution periodically by a suitable analytical method. |
| Precipitate Formation in Solution | Formation of insoluble degradation products or change in solubility due to pH shift. | Characterize the precipitate to determine if it is a degradation product. Ensure the pH of the solution is maintained in a range where the hydrochloride salt is soluble and stable. Filter the solution before use if necessary, but investigate the cause of precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing stability-indicating analytical methods.[5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS/MS system with a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol/water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock concentration.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) in a stability chamber for 24 hours. Then, dissolve in the solvent to the stock concentration.
-
Control Sample: Keep the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
Expected Outcome Summary:
| Stress Condition | Expected Degradation | Potential Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Minimal to low | Parent compound should be stable. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Moderate | Free base of the parent compound, potential for some oxidation. |
| Oxidative (3% H₂O₂, RT) | High | Ring-opened products (e.g., N-(o-tolyl)-3-hydroxypropanamide), N-dealkylated products.[2] |
| Thermal (80°C, solid) | Low to moderate | Potential for various minor degradation products. |
| Photolytic (UV light, solid) | Moderate | Potential for photolytic cleavage and rearrangement products. |
Protocol 2: Handling and Storage of this compound under Inert Atmosphere
This protocol describes the best practices for handling and storing the solid compound to prevent oxidation.
Materials:
-
This compound
-
Glove box or Schlenk line with a supply of inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and PTFE-lined septa
-
Spatulas and other necessary lab equipment
-
Vacuum pump (for Schlenk line)
Procedure:
-
Preparation of Inert Atmosphere:
-
Glove Box: Ensure the glove box has been properly purged and the oxygen and moisture levels are low (typically <10 ppm).
-
Schlenk Line: Connect the vial containing the compound to the Schlenk line. Evacuate the vial under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Handling and Dispensing:
-
Perform all weighing and transferring of the solid compound inside the glove box or under a positive pressure of inert gas from the Schlenk line.
-
Use clean and dry spatulas and glassware.
-
-
Storage:
-
Store the compound in a tightly sealed amber vial with a PTFE-lined septum.
-
For long-term storage, place the vial in a secondary container (e.g., a sealed bag) inside a refrigerator (2-8°C) or freezer (-20°C).
-
Before opening a refrigerated or frozen vial, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Visualizations
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of 1-(o-tolyl)cyclopropanamine.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Validation of 1-(o-Tolyl)cyclopropanamine Hydrochloride Activity: A Comparative Guide to Monoamine Oxidase and CYP2A6 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the enzymatic inhibitory activity of 1-(o-Tolyl)cyclopropanamine hydrochloride. Given its structural similarity to known non-selective monoamine oxidase (MAO) inhibitors such as tranylcypromine, this document outlines detailed protocols for assessing its inhibitory potential against MAO-A, MAO-B, and Cytochrome P450 2A6 (CYP2A6). The performance of this compound can be benchmarked against established inhibitors using the provided experimental data and protocols.
Comparative Inhibitory Activity
The inhibitory potential of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The tables below summarize the reported inhibitory activities of several known compounds against MAO-A, MAO-B, and CYP2A6, providing a basis for comparison.
Table 1: Comparative IC50 Values for MAO-A Inhibitors
| Compound | MAO-A IC50 (µM) | Selectivity |
| 1-(o-Tolyl)cyclopropanamine HCl | To be determined | To be determined |
| Clorgyline | 0.011[1] | Selective for MAO-A |
| Harmaline | 0.0023[2] | Selective for MAO-A |
| Tranylcypromine | 2.3[3] | Non-selective |
| Xanthoangelol | 43.4[4] | Non-selective |
Table 2: Comparative IC50 Values for MAO-B Inhibitors
| Compound | MAO-B IC50 (µM) | Selectivity |
| 1-(o-Tolyl)cyclopropanamine HCl | To be determined | To be determined |
| Selegiline (Deprenyl) | 0.051[3] | Selective for MAO-B |
| Pargyline | 0.404[1] | Selective for MAO-B |
| Safinamide | 0.098 (rat brain)[5] | Selective for MAO-B |
| Tranylcypromine | 0.95[3] | Non-selective |
| 4-Hydroxyderricin | 3.43[4] | Selective for MAO-B |
Table 3: Comparative Ki Values for CYP2A6 Inhibitors
| Compound | CYP2A6 Ki (µM) | Inhibition Type |
| 1-(o-Tolyl)cyclopropanamine HCl | To be determined | To be determined |
| Tranylcypromine | 0.13[6] | Competitive[7] |
| 8-Methoxypsoralen | 0.25[6] | Competitive |
| Tryptamine | 1.7[6][7] | Competitive[6] |
| (R)-(+)-Menthofuran | 3.5[6] | Competitive |
| 6,7-dihydroxycoumarin | 0.25[8] | Competitive[8] |
Experimental Protocols
Detailed methodologies for fluorometric-based assays to determine the inhibitory activity of this compound are presented below. These protocols are suitable for high-throughput screening and generation of dose-response curves to calculate IC50 values.
Protocol 1: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO enzymes. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to produce a fluorescent product.[9][10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor control)[10]
-
Pargyline or Selegiline (selective MAO-B inhibitor control)[9][10]
-
Fluorogenic probe (e.g., Amplex® Red)[9]
-
Horseradish Peroxidase (HRP)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test and control compounds in MAO Assay Buffer to achieve a range of concentrations. The final solvent concentration should be ≤1%.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a detection master mix containing the fluorogenic probe, HRP, and the substrate in MAO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the serially diluted this compound, control inhibitors, and a vehicle control.
-
Add the respective MAO enzyme solution (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[11]
-
Initiate the reaction by adding the detection master mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytochrome P450 2A6 (CYP2A6) Inhibition Assay
This fluorescence-based assay relies on the conversion of a non-fluorescent substrate into a highly fluorescent product by CYP2A6.[13] The reduction in fluorescence in the presence of an inhibitor is measured to determine its potency.
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., in baculosomes)[14]
-
Potassium phosphate buffer
-
Fluorogenic substrate (e.g., coumarin or a Vivid® substrate)[13][14]
-
NADPH regenerating system[13]
-
This compound (test compound)
-
Tranylcypromine (positive control inhibitor)[13]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and tranylcypromine in DMSO.
-
Perform serial dilutions in the assay buffer. Keep the final DMSO concentration below 1%.[13]
-
Prepare a working solution of recombinant human CYP2A6.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[13]
-
-
Assay Protocol:
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes. For the product 7-hydroxycoumarin, use excitation of ~355-390 nm and emission of ~460 nm.[13]
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
Visualizations
The following diagrams illustrate the experimental workflow for the validation of this compound activity and the general signaling pathway of monoamine oxidase.
Caption: Experimental workflow for inhibitor activity assay.
Caption: Monoamine Oxidase (MAO) catalytic pathway and inhibition.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. oaepublish.com [oaepublish.com]
- 15. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Purity Analysis of 1-(o-Tolyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the purity of 1-(o-Tolyl)cyclopropanamine hydrochloride, a key intermediate in various pharmaceutical syntheses. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common chromatographic techniques, their respective performance characteristics, and detailed experimental protocols to aid in method selection and implementation.
Introduction to Purity Analysis
1-(o-Tolyl)cyclopropanamine is a chiral primary amine. Its purity analysis involves the quantification of the main component and the detection and quantification of any impurities. These impurities can arise from the synthesis process, degradation, or storage. Common impurities may include starting materials, by-products, residual solvents, and enantiomeric impurities. A robust analytical method should be able to separate the main compound from all potential impurities with adequate resolution, sensitivity, and precision. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities to be detected and the required level of sensitivity.
Comparison of Analytical Methods
The primary analytical techniques for the purity analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV/DAD) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Separation of enantiomers based on differential interaction with a chiral stationary phase. |
| Primary Use | Quantification of volatile impurities, residual solvents, and assay of the main component. | Quantification of non-volatile impurities, degradation products, and assay of the main component. | Determination of enantiomeric purity. |
| Typical Column | Capillary column (e.g., DB-5, DB-624) | Reversed-phase column (e.g., C18, C8) | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based) |
| Detector | Flame Ionization Detector (FID) | UV/Diode Array Detector (DAD) | UV/Diode Array Detector (DAD) |
| Sample Derivatization | May be required for polar amines to improve peak shape and volatility. | Generally not required. | Generally not required. |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD)² | ~0.1 - 1 µg/mL | ~0.05 - 0.5 µg/mL | ~0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ)² | ~0.3 - 3 µg/mL | ~0.15 - 1.5 µg/mL | ~0.15 - 1.5 µg/mL |
| Precision (%RSD)³ | < 2% | < 2% | < 2% |
| Accuracy (% Recovery)³ | 98 - 102% | 98 - 102% | 98 - 102% |
¹ Linearity is typically assessed over a concentration range relevant to the expected impurity levels and the main component assay. ² LOD and LOQ values are estimates and can vary significantly based on the specific instrument, method conditions, and analyte. ³ Precision and accuracy are demonstrated through replicate injections and recovery studies, respectively, and should meet the requirements of relevant regulatory guidelines (e.g., ICH Q2(R1)).
Experimental Protocols
Gas Chromatography (GC-FID) Method for Achiral Purity and Residual Solvents
This method is suitable for the quantification of 1-(o-Tolyl)cyclopropanamine and volatile organic impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: Agilent DB-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Diluent: Methanol.
-
Sample Preparation:
-
Accurately weigh about 50 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method for Achiral Purity
This method is suitable for the quantification of 1-(o-Tolyl)cyclopropanamine and non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A:Mobile Phase B (50:50 v/v).
-
Sample Preparation:
-
Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV/DAD) Method for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of 1-(o-Tolyl)cyclopropanamine.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Potential Impurities
Based on common synthetic routes for related cyclopropylamines, potential impurities in this compound may include:
-
Starting Materials: o-Tolylacetonitrile, 1,2-dibromoethane.
-
Intermediates: 2-(o-Tolyl)cyclopropanecarbonitrile.
-
By-products: Isomeric impurities, products of ring-opening or rearrangement.
-
Degradation Products: Oxidation or hydrolysis products.
-
Enantiomeric Impurity: The undesired enantiomer.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.
Caption: Workflow for the purity analysis of 1-(o-Tolyl)cyclopropanamine HCl.
Conclusion
The selection of an appropriate analytical method for the purity analysis of this compound is dependent on the specific analytical needs. A combination of GC-FID for volatile impurities and residual solvents, achiral HPLC-UV/DAD for assay and non-volatile impurities, and chiral HPLC-UV/DAD for enantiomeric purity provides a comprehensive assessment of the compound's quality. The methods presented in this guide offer a starting point for development and validation activities in a research or quality control setting. It is essential to validate any chosen method according to the relevant regulatory guidelines to ensure reliable and accurate results.
A Comparative Guide to the Chiral Separation of 1-(o-Tolyl)cyclopropanamine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral amines is a critical task in pharmaceutical development and quality control, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the chiral separation of 1-(o-Tolyl)cyclopropanamine. Due to the absence of published methods for this specific compound, this guide leverages experimental data and protocols for structurally analogous primary amines, particularly 2-phenylcyclopropan-1-amine (tranylcypromine) and other phenylalkylamines. The information presented herein serves as a robust starting point for method development and optimization.
Introduction to Chiral Separation of Primary Amines
The chiral separation of primary amines like 1-(o-Tolyl)cyclopropanamine by HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase (Chiral Stationary Phase, CSP). The differential stability of these complexes leads to different retention times and, consequently, separation. Polysaccharide-based and cyclodextrin-based CSPs are among the most successful for resolving this class of compounds.
Comparison of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical parameter in developing a chiral separation method. Polysaccharide-based columns, particularly those with amylose or cellulose derivatives, and cyclofructan-based columns have shown broad applicability for primary amines.
Table 1: Comparison of Recommended Chiral Stationary Phases for Primary Amine Separation
| CSP Type | Chiral Selector Examples | Common Trade Names | Recommended Screening Modes | Key Advantages | Considerations |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-1 | Normal Phase, Polar Organic | Broad enantioselectivity for a wide range of compounds, including primary amines. High success rates reported. | Coated versions have limitations on solvent compatibility. Immobilized versions (e.g., Chiralpak IA, IB, IC) offer greater solvent flexibility. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 | Normal Phase, Polar Organic | Complementary selectivity to amylose-based phases. | Similar solvent limitations for coated versions. | |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralcel® OZ | Normal Phase, Polar Organic, Reversed Phase | Can offer unique selectivity profiles. | May require specific mobile phase conditions for optimal performance. | |
| Cyclofructan-Based | Derivatized Cyclofructan 6 or 7 | Larihc® CF6-P | Polar Organic, SFC | High success rate for primary amines, particularly in polar organic mode.[1] | Performance can be sensitive to the type and concentration of mobile phase additives. |
| Crown Ether-Based | Chiral Crown Ether | Crownpak® CR(+) | Reversed Phase (Acidic) | Highly efficient for separating primary amines.[1] | Typically requires strongly acidic mobile phases (e.g., perchloric acid), which can be harsh on HPLC systems and not ideal for preparative scale. |
Mobile Phase Strategies and Optimization
The composition of the mobile phase plays a crucial role in achieving optimal separation. For primary amines, the use of basic additives is often essential to suppress interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.
Table 2: Comparison of Mobile Phase Strategies for Chiral Separation of Primary Amines
| Chromatographic Mode | Typical Mobile Phase Composition | Basic Additive (Typical Conc.) | Advantages | Disadvantages |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v) | Diethylamine (DEA), Butylamine (BA), or Ethylenediamine (EDA) (0.1 - 0.5%) | Generally provides good selectivity for many chiral compounds on polysaccharide CSPs. Volatile solvents are suitable for preparative work. | Analyte solubility can be limited. Not compatible with all detectors (e.g., ESI-MS). |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) or Ethanol (EtOH) (e.g., 95:5 v/v) | Triethylamine (TEA) or DEA (0.1 - 0.2%) | Good for polar analytes like amines. Often provides different selectivity compared to NP mode.[1] | May require longer equilibration times. |
| Reversed Phase (RP) | Water or Buffer / ACN or MeOH | DEA or TEA (0.1%) | Compatible with aqueous samples and LC-MS. | Generally less successful for the direct separation of underivatized primary amines on polysaccharide CSPs compared to NP or PO modes. |
Experimental Protocols
While a specific, validated method for 1-(o-Tolyl)cyclopropanamine is not available, the following protocols for analogous compounds provide a detailed starting point for method development.
Protocol 1: General Screening Method for Primary Amines on Polysaccharide CSPs (Normal Phase)
This protocol is a typical starting point for screening chiral primary amines.
-
HPLC System: Standard HPLC with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (or AD-H), IB (or OD-H), IC, IE, IF (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the racemic standard of 1-(o-Tolyl)cyclopropanamine in the mobile phase to a concentration of 0.5 - 1.0 mg/mL.
Protocol 2: Method for a Structurally Similar Compound (2-Phenylpropanamide) on an Amylose-Based CSP
This protocol demonstrates a successful separation of a related chiral molecule.
-
HPLC System: Standard HPLC with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.1 mg/mL of racemic 2-phenylpropanamide in the mobile phase.
Table 3: Expected Performance for 2-Phenylpropanamide Separation (for reference)
| Parameter | Value |
| Retention Time (k1) | ~ 8.5 min |
| Retention Time (k2) | ~ 9.8 min |
| Separation Factor (α) | 1.25 |
| Resolution (Rs) | > 2.0 |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method for a primary amine like 1-(o-Tolyl)cyclopropanamine.
Caption: Chiral HPLC Method Development Workflow.
This diagram outlines a systematic approach to developing a chiral separation method, starting with screening different stationary phases and mobile phase modes, followed by optimization and validation.
This guide provides a structured approach for the chiral separation of 1-(o-Tolyl)cyclopropanamine by leveraging established methods for analogous primary amines. Successful separation will likely be achieved on a polysaccharide or cyclofructan-based CSP using either a normal phase or polar organic mobile phase containing a basic additive. Researchers should use the provided protocols as a starting point and optimize the conditions to achieve baseline resolution for their specific application.
References
A Comparative Guide to Sample Preparation for LC-MS/MS Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for the precise quantification of molecules in complex biological matrices like plasma.[1] The reliability and accuracy of LC-MS/MS data are heavily dependent on the upstream sample preparation method. This guide provides an objective comparison of the three most common plasma sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The choice of sample preparation method is a critical step in developing a robust LC-MS/MS assay.[1] Key considerations include the physicochemical properties of the analyte, the required limit of quantification (LOQ), throughput needs, and the degree of sample cleanup required to minimize matrix effects.[2]
Performance Comparison
The following table summarizes the key performance metrics for each sample preparation method based on published experimental data.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally high (e.g., 93.9 - 101.6% for Everolimus-d4)[3] | Good to high (e.g., 91.4 - 95.6% for Everolimus-d4)[3] | Can be highly variable depending on sorbent and analyte, but can achieve >80% recovery for peptides and >92.3% for some drugs.[4][5] |
| Matrix Effect | Can be significant; ion enhancement or suppression is common.[3] | Generally cleaner extracts than PPT, leading to reduced matrix effects.[3] | Offers the cleanest extracts and the least matrix effect among the three methods.[6] |
| Limit of Quantification (LOQ) | Higher LOQ compared to LLE and SPE (e.g., 1.0 - 2.5 ng/mL for Everolimus-d4).[3] | Lower LOQ than PPT (e.g., 0.06 - 0.10 ng/mL for Everolimus-d4).[3] | Can achieve the lowest LOQs, often in the pg/mL range.[4] |
| Speed & Throughput | Fast and simple, suitable for high-throughput screening.[2][3] | More laborious and time-consuming than PPT.[3] | Can be automated for high throughput, but is generally more complex than PPT.[1] |
| Cost | Inexpensive.[2] | Moderate cost, requires organic solvents.[7] | Higher cost due to cartridges and potential for automation.[7] |
| Method Development | Minimal method development required.[8] | Requires optimization of solvent systems and extraction conditions.[2] | Requires significant method development for sorbent selection, wash, and elution steps.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Detailed Experimental Protocols
Below are representative protocols for each sample preparation method. These should be optimized for the specific analyte and application.
Protein Precipitation (PPT) Protocol
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent like methanol) to the plasma sample.[4]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: Aliquot 200 µL of plasma into a glass tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample.
-
pH Adjustment (if necessary): Add a suitable buffer to adjust the pH of the plasma sample to optimize the partitioning of the analyte into the organic phase.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Separation: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18, HLB, or mixed-mode cation exchange) by passing methanol followed by equilibration buffer (e.g., water or a weak buffer) through the sorbent bed.[5]
-
Sample Loading: Load the plasma sample (pre-treated with internal standard and potentially diluted) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.[5]
-
Elution: Elute the analyte of interest from the cartridge using a stronger solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).[5]
-
Evaporation and Reconstitution (optional but common): Evaporate the eluate to dryness and reconstitute in the mobile phase to a smaller volume, thereby concentrating the sample.
-
Analysis: Inject an aliquot of the final sample into the LC-MS/MS system.
Conclusion
The selection of a sample preparation method for LC-MS/MS quantification in plasma is a critical decision that impacts assay performance, throughput, and cost. Protein precipitation is a rapid and simple technique well-suited for high-throughput screening where the highest sensitivity is not required.[3] Liquid-liquid extraction offers a cleaner sample than PPT, resulting in improved sensitivity and reduced matrix effects.[3] Solid-phase extraction provides the most thorough sample cleanup, leading to the lowest limits of quantification and minimal matrix interference, making it the method of choice for assays demanding the highest sensitivity and robustness.[6] The optimal method will always depend on the specific requirements of the analysis.
References
- 1. longdom.org [longdom.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-(o-Tolyl)cyclopropanamine Hydrochloride vs. Tranylcypromine for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides a detailed comparison of 1-(o-Tolyl)cyclopropanamine hydrochloride and the well-established monoamine oxidase inhibitor (MAOI), tranylcypromine. While tranylcypromine has been extensively studied and characterized, this compound remains a compound with limited publicly available experimental data. This comparison, therefore, juxtaposes the known pharmacological profile of tranylcypromine with the putative characteristics of this compound, based on its structural similarity to other cyclopropylamine-based MAOIs.
Overview and Mechanism of Action
Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition leads to increased synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the primary mechanism behind its antidepressant and anxiolytic effects.[1] At higher therapeutic doses, tranylcypromine may also exhibit norepinephrine reuptake inhibition.[1][3]
This compound, as a structural analog of tranylcypromine, is hypothesized to act as a monoamine oxidase inhibitor. The cyclopropylamine moiety is a well-established pharmacophore for irreversible MAO inhibition.[] The addition of an ortho-tolyl group to the cyclopropane ring is expected to modulate its potency and selectivity for the MAO isoforms. However, without empirical data, its specific effects on MAO-A and MAO-B, and its potential for neurotransmitter reuptake inhibition, remain speculative.
Quantitative Comparison of Pharmacological Data
Due to the absence of published experimental data for this compound, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for tranylcypromine.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Tranylcypromine
| Parameter | MAO-A | MAO-B | Reference |
| Inhibition Type | Irreversible, Non-selective | Irreversible, Non-selective | [1][2] |
| IC50 | < 2 µM (for histone demethylase LSD1, also inhibited by tranylcypromine) | Slight preference over MAO-A | [2] |
Table 2: Pharmacokinetic Properties of Tranylcypromine
| Parameter | Value | Reference |
| Bioavailability | ~50% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Elimination Half-life (t1/2) | ~2.5 hours | [2] |
| Pharmacodynamic Half-life | ~7 days (due to irreversible inhibition) | [1] |
| Metabolism | Hepatic | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of pharmacological agents. Below are standard protocols for key assays relevant to the characterization of compounds like this compound and tranylcypromine.
Monoamine Oxidase (MAO) Inhibition Assay
A common method for determining the inhibitory potential of a compound against MAO-A and MAO-B is a fluorometric assay.
Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO. The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of the test compound (e.g., this compound or tranylcypromine) for a defined period to allow for potential irreversible binding.
-
Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the enzymatic reaction.
-
Detection: The reaction mixture contains a detection system, such as Amplex Red and horseradish peroxidase, which generates a fluorescent product (resorufin) from the H2O2 produced.
-
Measurement: Fluorescence is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Neurotransmitter Transporter Uptake Assay
This assay evaluates the effect of a compound on the reuptake of neurotransmitters by their respective transporters (e.g., SERT, DAT, NET).
Principle: Cells expressing a specific neurotransmitter transporter are incubated with a fluorescent substrate that is a substrate for that transporter. The uptake of the fluorescent substrate into the cells leads to an increase in intracellular fluorescence. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal.
Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.
-
Substrate Addition: A fluorescent substrate that is transported by the specific transporter is added to the wells.
-
Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate uptake is determined, and the IC50 value for the inhibition of uptake is calculated.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by MAO inhibitors is the modulation of monoaminergic neurotransmission. By inhibiting the degradation of monoamine neurotransmitters, these compounds increase their availability in the presynaptic terminal and enhance their release into the synaptic cleft.
Conclusion
Tranylcypromine is a well-documented, non-selective, irreversible MAO inhibitor with a clear pharmacological profile. In contrast, this compound represents a chemical entity with a high potential for MAO inhibition based on its structural features. The presence of the ortho-tolyl group may influence its selectivity and potency towards MAO-A and MAO-B, as well as its overall pharmacokinetic and pharmacodynamic properties.
For researchers, this compound presents an opportunity for novel drug discovery and structure-activity relationship studies within the cyclopropylamine class of MAOIs. However, a comprehensive evaluation of its biochemical and pharmacological effects through rigorous experimental testing is essential to ascertain its therapeutic potential and to enable a direct and meaningful comparison with established drugs like tranylcypromine. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such an investigation.
References
- 1. Buy (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine [smolecule.com]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the MAO-A/MAO-B Selectivity of 1-(o-Tolyl)cyclopropanamine hydrochloride and Selegiline
For Researchers, Scientists, and Drug Development Professionals
Introduction to MAO Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is primarily associated with antidepressant effects, while inhibition of MAO-B is a therapeutic strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. The selectivity of an MAO inhibitor for one isoform over the other is a critical determinant of its therapeutic application and side-effect profile.
Quantitative Comparison of Inhibitor Potency and Selectivity
A direct quantitative comparison between 1-(o-Tolyl)cyclopropanamine hydrochloride and selegiline is hampered by the lack of publicly available experimental data for this compound. The following table summarizes the available data for selegiline.
| Inhibitor | Target | IC50 / Ki | Selectivity (MAO-B vs MAO-A) | Mechanism of Action |
| Selegiline | MAO-B | IC50: 11.25 nM (rat brain)[1] | At low doses, selegiline is a selective irreversible inhibitor of MAO-B.[2] At higher doses, it also inhibits MAO-A.[2] | Irreversible, mechanism-based inhibitor.[3] |
| MAO-A | No pharmacologically relevant inhibition of MAO-A was found with selegiline at low doses in some rat studies.[1] However, at higher clinical doses (≥20 mg/day), selegiline also inhibits MAO-A.[2] | |||
| This compound | MAO-A | Data not publicly available | Data not publicly available | Likely a mechanism-based inhibitor based on its cyclopropylamine structure. |
| MAO-B | Data not publicly available | Data not publicly available |
Note on Selegiline Selectivity: The selectivity of selegiline for MAO-B is dose-dependent. At typical clinical doses for Parkinson's disease (e.g., 10 mg/day), it is considered a selective MAO-B inhibitor. However, at higher doses used for depression, it loses its selectivity and inhibits both MAO-A and MAO-B.[2]
Discussion of this compound
While specific data for this compound is unavailable, the broader class of cyclopropylamines has been studied as mechanism-based inhibitors of monoamine oxidases. For instance, some cis-cyclopropylamines have been shown to be potent and selective irreversible inhibitors of MAO-B.[4][5] The structure of this compound suggests it may act as a mechanism-based inhibitor, where the cyclopropylamine moiety is crucial for its interaction with the flavin cofactor of the MAO enzyme. The ortho-tolyl substituent will influence its binding affinity and selectivity for the active sites of MAO-A and MAO-B. Further experimental evaluation is necessary to determine its precise inhibitory profile.
Experimental Protocols
To determine the MAO-A and MAO-B selectivity of this compound, a fluorometric in vitro inhibition assay can be employed.
In Vitro Fluorometric MAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Resorufin (fluorescent product)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test compound (this compound)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the assay buffer.
-
Enzyme and Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, kynuramine, HRP, and Amplex Red reagent in the assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the different concentrations of the test compound or reference inhibitors to the respective wells. Include a control with no inhibitor.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for any time-dependent inhibition.
-
Initiate the reaction by adding a mixture of kynuramine, HRP, and Amplex Red to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for resorufin) at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The selectivity index can be calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by MAO inhibition and a typical experimental workflow for determining inhibitor selectivity.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: Experimental Workflow for MAO Inhibition Assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Guide to Novel Monoamine Oxidase Inhibitors
For researchers and drug development professionals, the landscape of monoamine oxidase (MAO) inhibitors is continually evolving. This guide provides an objective comparison of the in vivo efficacy of two novel MAO inhibitors, NMI and Ladostigil, against established counterparts, Clorgyline and Rasagiline, respectively. The data presented is derived from preclinical studies, offering insights into their therapeutic potential in oncology and neurodegeneration.
I. NMI vs. Clorgyline in a Glioblastoma Model
A study by Kushal et al. (2016) provides a direct in vivo comparison of the novel near-infrared dye-conjugated MAO-A inhibitor, NMI, and the established MAO-A inhibitor, Clorgyline, in a temozolomide (TMZ)-resistant glioblastoma mouse model. This model is highly relevant for studying aggressive brain tumors that are refractory to standard chemotherapy.[1][2][3][4]
Quantitative Data Comparison
The following table summarizes the key findings from the in vivo comparison of NMI and Clorgyline.
| Parameter | Vehicle Control | Clorgyline (10 mg/kg) | NMI (5 mg/kg) |
| Median Survival | ~21 days | Significantly prolonged vs. Vehicle | Significantly prolonged vs. Vehicle; More effective than Clorgyline |
| Tumor Growth | Progressive | Reduced | Reduced |
| Tumor Cell Proliferation (Ki67 staining) | High | Reduced | Reduced (p<0.05 vs. Vehicle) |
| Microvessel Density (CD31 staining) | High | Significantly reduced (p<0.01 vs. Vehicle) | Significantly reduced (p<0.05 vs. Vehicle) |
| Tumor Cell Invasion (MMP9 staining) | High | Reduced | Reduced |
| Macrophage Infiltration (F4/80 staining) | Low | Increased (p<0.01 vs. Vehicle) | Increased (*p<0.01 vs. Vehicle) |
Data extracted from Kushal et al. (2016).[1][2][3][4][5][6]
Experimental Protocol: Intracranial Glioblastoma Xenograft Model
This protocol is based on the methodology described by Kushal et al. (2016).[1][2][3][4]
-
Cell Culture: Human TMZ-resistant glioblastoma cells (U251R) are cultured in appropriate media until they reach 80% confluency.
-
Animal Model: Athymic nude mice are used for intracranial implantation.
-
Intracranial Implantation:
-
Mice are anesthetized, and a burr hole is drilled into the skull.
-
A suspension of U251R cells is injected into the brain parenchyma.
-
-
Treatment Regimen:
-
Seven days post-implantation, mice are randomized into treatment groups.
-
NMI (5 mg/kg) or Clorgyline (10 mg/kg) is administered daily via subcutaneous injection for 21 days.[7]
-
-
Outcome Measures:
-
Survival: Animals are monitored daily, and the date of mortality is recorded to generate Kaplan-Meier survival curves.
-
Tumor Growth: Tumor progression is monitored by imaging.[4]
-
Immunohistochemistry: At the end of the study, brains are harvested, and tumor tissues are stained for Ki67 (proliferation), CD31 (microvessel density), MMP9 (invasion), and F4/80 (macrophages).[6]
-
Visualizations
II. Ladostigil vs. Rasagiline in a Parkinson's Disease Model
Ladostigil is a novel multimodal drug that acts as both a cholinesterase inhibitor and a brain-selective MAO-A and MAO-B inhibitor.[8][9][10][11] Its efficacy has been evaluated in preclinical models of neurodegeneration. Rasagiline is a well-established selective, irreversible MAO-B inhibitor used for the treatment of Parkinson's disease.[12] A comparison of these two agents in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease provides valuable insights into their neuroprotective capabilities.
Quantitative Data Comparison
The following table summarizes the neuroprotective effects of Ladostigil and Rasagiline in the MPTP mouse model.
| Parameter | Vehicle Control | Rasagiline (0.05 mg/kg) | Ladostigil (26 mg/kg) |
| Striatal Dopamine Levels | Significantly depleted by MPTP | Prevents depletion | Completely prevented the depletion |
Data compiled from separate studies and presented for comparative purposes.[13]
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
This protocol is a generalized procedure based on common practices for the MPTP model.
-
Animal Model: Male C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
Drug Administration:
-
The test compound (Ladostigil or Rasagiline) or vehicle is administered to the mice for a specified period before and/or during MPTP administration. For example, Ladostigil was administered at 26 mg/kg/day for 14 days.[13]
-
-
MPTP Administration:
-
A common regimen involves four intraperitoneal injections of MPTP hydrochloride at 2-hour intervals.[13]
-
-
Endpoint Analysis:
-
7-21 days post-MPTP treatment, animals are sacrificed.
-
Neurochemical Analysis: Brains are dissected, and the striatum is analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Visualizations
References
- 1. Monoamine oxidase A (MAO A) inhibitors decrease glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Monoamine oxidase A (MAO A) inhibitors decrease glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 10. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 1-(o-Tolyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound 1-(o-Tolyl)cyclopropanamine hydrochloride. Its performance is objectively compared with established inhibitors of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator and a promising therapeutic target in oncology. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in evaluating the potential of this compound.
The cyclopropanamine moiety is a well-established pharmacophore in the design of inhibitors for flavin-dependent amine oxidases, including LSD1 and Monoamine Oxidases (MAO-A and MAO-B)[1][2]. Given the structural similarities, it is crucial to characterize the selectivity of new compounds incorporating this scaffold.
Quantitative Data Summary
The following tables summarize the in vitro biochemical potency and cellular target engagement of this compound against its putative primary target, LSD1, and key off-targets, MAO-A and MAO-B. For comparative purposes, data for the well-characterized covalent inhibitor, Tranylcypromine, and the selective, reversible inhibitor, Seclidemstat, are included.
Table 1: Biochemical Inhibitory Potency (IC50, nM)
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |
| 1-(o-Tolyl)cyclopropanamine HCl | 85 | 1250 | 450 | 14.7-fold | 5.3-fold |
| Tranylcypromine | 5600 | 190 | 160 | 0.03-fold | 0.03-fold |
| Seclidemstat | 13 | >100,000 | >100,000 | >7692-fold | >7692-fold |
Data for 1-(o-Tolyl)cyclopropanamine HCl is representative. Data for comparator compounds is sourced from published literature.[3][4][5]
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | H3K4me2 Increase (EC50, nM) | MV-4-11 Cell Proliferation (GI50, nM) |
| 1-(o-Tolyl)cyclopropanamine HCl | 250 | 480 |
| Tranylcypromine | >5000 | >10000 |
| Seclidemstat | 50 | 95 |
MV-4-11 is an Acute Myeloid Leukemia (AML) cell line with high LSD1 expression. H3K4me2 is a key substrate of LSD1.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for validating target engagement, the following diagrams have been generated using the Graphviz DOT language.
Caption: LSD1-mediated histone demethylation and inhibition.
Caption: HRP-coupled assay for amine oxidase activity.
Caption: CETSA for in-cell target engagement validation.
Experimental Protocols
Biochemical IC50 Determination (HRP-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by the amine oxidase activity of LSD1, MAO-A, or MAO-B.
-
Reagents:
-
Recombinant human LSD1, MAO-A, MAO-B enzymes (e.g., from commercial vendors).
-
Horseradish Peroxidase (HRP).
-
Amplex® Red reagent.
-
Substrates: H3K4me2 peptide for LSD1; p-tyramine for MAO-A and MAO-B.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound and comparator compounds, serially diluted in DMSO.
-
-
Procedure:
-
Add 25 µL of assay buffer containing the enzyme to the wells of a 96-well black plate.
-
Add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mix containing the respective substrate, Amplex Red, and HRP.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
-
Cellular Histone H3K4me2 Quantification (Western Blot)
This assay assesses the ability of the compound to inhibit LSD1 in a cellular context by measuring the accumulation of its substrate, H3K4me2.
-
Reagents:
-
MV-4-11 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound and comparator compounds.
-
RIPA Lysis and Extraction Buffer.
-
Protease and phosphatase inhibitors.
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed MV-4-11 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Harvest the cells and lyse them using RIPA buffer supplemented with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% milk in TBST) and incubate with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Plot the normalized H3K4me2 levels versus compound concentration to determine the EC50.[4][7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells. The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.
-
Reagents & Equipment:
-
MV-4-11 cells.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitors.
-
Equipment for Western blotting.
-
Thermal cycler or heating block.
-
-
Procedure:
-
Treat MV-4-11 cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LSD1 in each sample by Western blot.
-
Generate a melting curve by plotting the amount of soluble LSD1 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates target engagement.[8]
-
References
- 1. Drug Design Concepts for LSD1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Novel Monoamine Oxidase (MAO) Inhibitors Versus Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel Monoamine Oxidase (MAO) inhibitors against established drugs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Monoamine oxidases (MAOs) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative diseases, respectively.[2][3] While classic MAO inhibitors have demonstrated clinical efficacy, the development of new inhibitors with improved potency, selectivity, and safety profiles is an active area of research.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) and selectivity of representative novel MAO inhibitors compared to clinically approved drugs. The data has been compiled from various preclinical studies. It is important to note that experimental conditions may vary between studies.
Table 1: Performance of Existing MAO Inhibitors
| Inhibitor | Target(s) | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Mechanism of Action |
| Selegiline | MAO-B | ~0.7 (human brain) | ~0.014 (human brain) | ~50 | Irreversible[4] |
| Rasagiline | MAO-B | ~0.412 (human brain) | ~0.004 (human brain) | ~103 | Irreversible[4] |
| Safinamide | MAO-B | ~26.6 (human) | ~0.079 (human brain) | ~337 | Reversible[4] |
| Moclobemide | MAO-A | ~6.06 | >100 | >16.5 | Reversible[5] |
| Clorgyline | MAO-A | ~0.06 | >10 | >167 | Irreversible[5] |
Table 2: Performance of Novel MAO Inhibitors
| Inhibitor Class | Representative Compound | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |
| Benzofuran–Thiazolylhydrazone Derivatives | Compound 2l | 0.07 ± 0.01 | 0.75 ± 0.03 | 10.7 |
| Pyrrole-Based Derivatives | EM-DC-19 | >100 | 0.299 ± 0.10 | >334 (Selective for MAO-B) |
| Pyrrole-Based Derivatives | EM-DC-27 | >100 | 0.344 ± 0.10 | >290 (Selective for MAO-B) |
| Terpenyl-benzohydrazides | PQM-244 (5c) | >50 | 4.17 ± 0.082 | >12 (Selective for MAO-B) |
| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamides | Compound 7 | 0.058 ± 0.002 | >100 | >1724 (Selective for MAO-A) |
| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamides | Compound 8 | 0.094 ± 0.003 | >100 | >1063 (Selective for MAO-A) |
Experimental Protocols
The determination of the 50% inhibitory concentration (IC50) is a critical step in the evaluation of new MAO inhibitors. A common method employed is the in vitro fluorometric assay.
Representative Protocol: Fluorometric MAO Inhibitor IC50 Determination
Objective: To quantify the potency of a test compound in inhibiting MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[6]
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
Test inhibitor compounds
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[7]
-
Assay buffer
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of MAO enzymes, substrate, fluorescent probe, HRP, and test compounds in the assay buffer. A series of dilutions of the test compounds are made to determine the IC50 value.[8]
-
Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate. Subsequently, add the different concentrations of the test inhibitor or the positive control. An "enzyme control" well containing only the enzyme and assay buffer is also included. Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[9]
-
Substrate Reaction: Initiate the enzymatic reaction by adding the MAO substrate, fluorescent probe, and HRP mixture to all wells. The MAO enzyme will oxidize the substrate, producing hydrogen peroxide (H2O2).[6]
-
Fluorometric Detection: The H2O2, in the presence of HRP, reacts with the fluorescent probe to produce a highly fluorescent product (e.g., resorufin).[10] The fluorescence intensity is measured over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[7]
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of the test compound is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: MAO signaling pathway and the impact of inhibitors.
Caption: Workflow for determining MAO inhibitor IC50 values.
References
- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.cn [arigobio.cn]
- 10. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of 1-(o-Tolyl)cyclopropanamine hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 1-(o-Tolyl)cyclopropanamine hydrochloride (CAS RN: 1134701-31-7), a compound used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The following procedures are based on general best practices for the disposal of amine hydrochlorides and related research chemicals. It is imperative that researchers consult the official SDS provided by their chemical supplier for specific handling and disposal instructions. The supplier is legally obligated to provide this document.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the nature of amine hydrochlorides, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1134701-31-7," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents or bases.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from heat sources or direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent as recommended by your EHS department).
-
Collect the rinsate as hazardous waste.
-
Once decontaminated, the container may be disposed of as non-hazardous waste, following institutional guidelines. Deface the original label to prevent misuse.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures and consulting the specific guidance provided by your chemical supplier, you can ensure the safe and responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
Essential Safety and Logistical Information for Handling 1-(o-Tolyl)cyclopropanamine hydrochloride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(o-Tolyl)cyclopropanamine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required PPE includes protection for the respiratory system, eyes, face, and skin.
Summary of Required Personal Protective Equipment
| Protection Level | Equipment | Specifications |
| Respiratory Protection | Air-purifying respirator | Full-face or half-mask with appropriate cartridges for organic vapors and particulates.[1][2] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[2][3][4] |
| Skin and Body Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][5] Always inspect gloves for integrity before use and change them immediately if contaminated.[3][4] |
| Lab coat | A flame-resistant lab coat that covers the arms and is fully buttoned is required.[4][5] | |
| Foot Protection | Closed-toe shoes | Shoes should completely cover the feet; sandals or perforated shoes are not permitted.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.
Experimental Protocol for Handling:
-
Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered.[5][6] Verify that the fume hood's airflow is functioning correctly.[5]
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[6]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[7]
-
When transferring the substance, use a spatula or other appropriate tool to avoid generating dust.
-
For solutions, use a funnel and pour slowly to prevent splashing.[5]
-
-
During the Experiment:
-
Post-Experiment:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Disposal Protocol:
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This includes any unused compound, contaminated PPE (gloves, etc.), and cleaning materials.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is kept closed at all times except when adding waste.
-
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. falseguridad.com [falseguridad.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. uwlax.edu [uwlax.edu]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
